2,4-Dioxo-4-phenylbutanoic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2,4-dioxo-4-phenylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-8(6-9(12)10(13)14)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKFWCXVYCDKDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CC(=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Chemical Properties of 2,4-Dioxo-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a keto acid of significant interest in medicinal chemistry, primarily due to its potent antiviral properties. This technical guide provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis, and biological activity, with a focus on its role as an inhibitor of the influenza virus endonuclease. Detailed experimental methodologies and data are presented to support further research and development efforts.
Chemical and Physical Properties
This compound is a solid, light beige to beige compound.[1] It is characterized by the presence of a phenyl group, two ketone functionalities, and a carboxylic acid moiety, which contribute to its unique chemical reactivity and biological function.
Table 1: General and Physicochemical Properties
| Property | Value | Reference(s) |
| IUPAC Name | This compound | [2] |
| Synonyms | Benzoylpyruvic acid, α,γ-Dioxobenzenebutanoic acid | [3][4] |
| CAS Number | 5817-92-5 | [5] |
| Molecular Formula | C₁₀H₈O₄ | [5] |
| Molecular Weight | 192.17 g/mol | [5] |
| Melting Point | 150 °C | [5] |
| Boiling Point | Not available (decomposes) | |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| pKa (Predicted) | 2.15 ± 0.54 | [1] |
| Appearance | Light Beige to Beige Solid | [1] |
| Storage | Store at 10°C - 25°C, protect from light | [5] |
Tautomerism
A key chemical feature of this compound is its existence in a tautomeric equilibrium between the diketo and enol forms.[5] Quantum chemical calculations and NMR studies have shown that the enolic tautomers are more stable than the diketo form in both the gas phase and in solution. In highly acidic aqueous media, where the molecule is unionized, the predominant tautomer is the enol form with the keto group closer to the phenyl ring.[6][7] The specific tautomeric form present in solution can significantly influence its interaction with biological targets and metal ions.[6]
Spectral Data
Table 2: Spectral Data Summary
| Technique | Description |
| ¹H NMR | In deuterated chloroform (CDCl₃), the proton NMR spectrum of the related 4-oxo-4-phenylbutanoic acid shows characteristic signals for the phenyl protons (δ 7.99-7.47 ppm) and the methylene protons (δ 3.32 and 2.82 ppm). For this compound, the spectrum is complicated by the keto-enol tautomerism, with signals corresponding to both forms being present in varying ratios depending on the solvent and pH.[3] |
| ¹³C NMR | The carbon NMR spectrum of 4-oxo-4-phenylbutanoic acid in CDCl₃ displays signals for the carbonyl carbons (δ 197.9 and 178.4 ppm), the phenyl carbons (δ 136.5-128.2 ppm), and the methylene carbons (δ 33.3 and 28.1 ppm). The ¹³C NMR of this compound will also reflect the tautomeric equilibrium.[3] |
| Mass Spectrometry | High-resolution mass spectrometry (HRMS) of 4-oxo-4-phenylbutanoic acid shows a [M+H]⁺ ion at m/z 179.0703, consistent with the molecular formula C₁₀H₁₁O₃. For this compound (C₁₀H₈O₄), the expected [M+H]⁺ ion would be at approximately m/z 193.0495.[3] |
| Infrared (IR) Spectroscopy | The IR spectrum of the related ethyl 2,4-dioxo-4-phenylbutanoate shows characteristic absorption bands for C-H stretching of the aromatic ring (~3082 cm⁻¹), C-H stretching of the aliphatic chain (2995-2935 cm⁻¹), C=O stretching of the ester (1735 cm⁻¹), and C=O stretching of the ketones (1637 cm⁻¹).[8] |
Synthesis
The synthesis of this compound can be achieved through a Claisen condensation reaction. A general and efficient method involves the reaction of an acetophenone derivative with diethyl oxalate in the presence of a base like sodium ethoxide. The resulting ethyl ester can then be hydrolyzed to the desired carboxylic acid.
Experimental Protocol: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate
This protocol is adapted from a general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.[8]
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (1 equivalent) in anhydrous ethanol (a sufficient volume to dissolve the sodium) with stirring.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (1 equivalent) and acetophenone (1 equivalent) dropwise with continuous stirring.
-
Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Heating: After overnight stirring, heat the reaction mixture at 80 °C for 30 minutes to ensure completion.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to pH 2 with a dilute solution of sulfuric acid.
-
Extraction: Extract the product into an organic solvent such as dichloromethane.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.
Note: Hydrolysis of the resulting ester to the carboxylic acid can be achieved under standard acidic or basic conditions.
Biological Activity and Mechanism of Action
This compound is a well-documented inhibitor of the influenza virus.[9] Its antiviral activity stems from the specific inhibition of the cap-dependent endonuclease activity of the viral transcriptase complex. This enzyme is essential for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for its own mRNA synthesis. By inhibiting this endonuclease, this compound effectively halts viral transcription and replication. This compound has been shown to be active against both influenza A and B viruses.[9]
Signaling Pathway Diagram
Caption: Inhibition of Influenza Virus Replication by this compound.
Experimental Protocol: In Vitro Influenza Endonuclease Inhibition Assay (Fluorescence Polarization)
This is a generalized protocol based on the description of a high-throughput fluorescence polarization (FP) assay.[10]
-
Assay Components:
-
Recombinant influenza PA endonuclease domain (PAN).
-
A fluorescein-labeled compound known to bind to the PAN active site (fluorescent probe).
-
Assay buffer.
-
This compound (test compound).
-
-
Assay Procedure:
-
In a microplate, combine the PAN protein and the fluorescent probe in the assay buffer.
-
Add varying concentrations of this compound to the wells.
-
Incubate the plate to allow binding to reach equilibrium.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
The binding of the fluorescent probe to the PAN protein results in a high FP signal.
-
Competitive binding of this compound to the active site displaces the fluorescent probe, leading to a decrease in the FP signal.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the concentration of the test compound.
-
Experimental Workflow Diagram
References
- 1. This compound CAS#: 5817-92-5 [m.chemicalbook.com]
- 2. This compound | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 5817-92-5 | FD133357 [biosynth.com]
- 6. chem.bg.ac.rs [chem.bg.ac.rs]
- 7. This compound | 5817-92-5 | Benchchem [benchchem.com]
- 8. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 9. chembk.com [chembk.com]
- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
2,4-Dioxo-4-phenylbutanoic acid IUPAC name and synonyms
An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid
This technical guide provides a comprehensive overview of this compound, including its nomenclature, physicochemical properties, synthesis protocols, and biological activities. The information is tailored for researchers, scientists, and professionals in the field of drug development.
Nomenclature
The compound is officially recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2][3] It is also widely known by several synonyms in scientific literature and chemical databases.
Synonyms:
-
DKA acid[3]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source |
| CAS Number | 5817-92-5 | [1][2][5][6][7] |
| Molecular Formula | C₁₀H₈O₄ | [2][3][4][5] |
| Molecular Weight | 192.17 g/mol | [1][2][3][5] |
| IUPAC Name | This compound | [1][2][3] |
| Melting Point | 150 °C | [5] |
| Form | Solid | [4] |
| Purity | Typically >95% - 98% | [1][4][7] |
| InChI Key | JGKFWCXVYCDKDU-UHFFFAOYSA-N | [1][3][4] |
| SMILES | O=C(O)C(CC(C1=CC=CC=C1)=O)=O | [2][3][5] |
Biological Activity and Mechanism of Action
This compound and its derivatives are recognized for their antiviral properties, particularly against influenza viruses.[5][8] These compounds function by inhibiting the cap-dependent endonuclease activity of the viral transcriptase complex.[8] This "cap-snatching" mechanism is essential for the virus to transcribe its genetic material, and its inhibition effectively halts viral replication.[8][9]
The molecule exhibits tautomerism, existing in both a more stable ketone form and a less stable enol form.[5] This characteristic is crucial for its chemical reactivity and biological interactions.
The following diagram illustrates the proposed mechanism of action where this compound inhibits the viral endonuclease, thereby preventing the "cap-snatching" process required for viral mRNA synthesis.
Caption: Mechanism of influenza virus inhibition by this compound.
Experimental Protocols
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoates (Derivatives)
A general procedure for the synthesis of ethyl 2,4-dioxo-4-arylbutanoates, which are derivatives of the core compound, has been described.[10] This method involves the reaction of appropriate acetophenones with diethyl oxalate.
Materials:
-
Diethyl oxalate
-
Substituted acetophenones
-
Sodium ethoxide (NaOEt) in dried ethanol
-
Sulfuric acid
-
Dichloromethane
-
Sodium sulfate (Na₂SO₄)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of diethyl oxalate (10 mmol) and the appropriate acetophenone (10 mmol) is added dropwise to a stirred solution of freshly prepared sodium ethoxide (10 mmol of Na in 10 mL of dried ethanol).
-
The reaction mixture is stirred overnight.
-
Following the overnight stirring, the mixture is heated to 80 °C for 30 minutes.
-
The mixture is then acidified with sulfuric acid to a pH of 2.
-
The product is extracted with dichloromethane.
-
The organic phase is dried over sodium sulfate.
-
The solvent is evaporated under vacuum.
-
The final product is purified by recrystallization from ethanol.[10]
Antiviral Activity Assay (General Workflow)
The antiviral properties of compounds like this compound can be evaluated in cell culture.[8][9] A general workflow for such an assay is outlined below.
Caption: General workflow for assessing in vitro antiviral activity.
References
- 1. This compound | 5817-92-5 | Benchchem [benchchem.com]
- 2. This compound 97% | CAS: 5817-92-5 | AChemBlock [achemblock.com]
- 3. This compound | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | 5817-92-5 | FD133357 [biosynth.com]
- 6. This compound | 5817-92-5 [chemicalbook.com]
- 7. store.p212121.com [store.p212121.com]
- 8. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
physical and chemical properties of benzoylpyruvic acid
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physical and chemical properties of benzoylpyruvic acid is crucial for its potential applications. This technical guide provides a detailed overview of its characteristics, supported by available data and experimental insights.
Core Physical and Chemical Properties
Benzoylpyruvic acid, systematically named 2,4-dioxo-4-phenylbutanoic acid, is a dicarbonyl carboxylic acid. While extensive experimental data for this specific compound is not widely available in the public domain, its properties can be inferred from structurally related compounds such as phenylpyruvic acid and pyruvic acid. The key identifying information for benzoylpyruvic acid is its CAS number: 5817-92-5.
Table 1: Physical and Chemical Properties of Benzoylpyruvic Acid and Related Compounds
| Property | Benzoylpyruvic Acid (this compound) | Phenylpyruvic Acid | Pyruvic Acid |
| Molecular Formula | C₁₀H₈O₄ | C₉H₈O₃ | C₃H₄O₃ |
| Molecular Weight | 192.17 g/mol | 164.16 g/mol | 88.06 g/mol |
| Melting Point | Data not readily available | 155 °C (decomposes)[1] | 11.8 °C |
| Boiling Point | Data not readily available | Data not readily available | 165 °C |
| pKa | Data not readily available | Data not readily available | ~2.5 |
| Solubility | Data not readily available | Soluble in organic solvents and hot water. | Miscible with water, ethanol, and diethyl ether.[2] |
| Appearance | Expected to be a solid at room temperature. | Crystalline solid. | Colorless liquid with an acetic acid-like odor.[2] |
Keto-Enol Tautomerism
A significant chemical feature of benzoylpyruvic acid, like other β-dicarbonyl compounds, is its existence in a tautomeric equilibrium between the keto and enol forms. This equilibrium is influenced by the solvent and pH. In aprotic solvents, the enol form is often favored due to the formation of a stable intramolecular hydrogen bond. In aqueous solutions, the keto form may be more prevalent.[3]
The presence of both keto and enol tautomers is crucial for the reactivity of benzoylpyruvic acid, influencing its interactions with biological targets and its spectroscopic properties.
Caption: Keto-enol tautomerism of benzoylpyruvic acid.
Spectroscopic Data
Detailed spectroscopic data for benzoylpyruvic acid is scarce. However, analysis of related compounds provides an expected spectral profile.
Table 2: Expected Spectroscopic Characteristics of Benzoylpyruvic Acid
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methylene protons, aromatic protons of the benzoyl group, and potentially distinct signals for the enolic proton and vinyl proton in the enol form. The chemical shifts would be dependent on the solvent and the keto-enol equilibrium. |
| ¹³C NMR | Resonances for the carbonyl carbons (ketone and carboxylic acid), aromatic carbons, and the methylene carbon. The enol form would show signals for the vinyl carbons. |
| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ketone and carboxylic acid groups in the keto form. The enol form would exhibit O-H stretching and C=C stretching bands. |
| UV-Vis Spectroscopy | Absorption maxima related to the π→π* and n→π* transitions of the carbonyl and aromatic chromophores. The position of these bands would be sensitive to the solvent and the tautomeric form. |
| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight, along with fragmentation patterns characteristic of the loss of CO₂, CO, and fragments from the benzoyl group. |
Experimental Protocols
Synthesis of Ethyl Benzoylpyruvate
A common method for the synthesis of β-keto esters is the Claisen condensation. The synthesis of ethyl benzoylpyruvate can be achieved by the reaction of ethyl benzoylacetate with diethyl oxalate in the presence of a base like sodium ethoxide.
Reaction:
Ethyl Benzoylacetate + Diethyl Oxalate → (in the presence of a base) → Ethyl Benzoylpyruvate
A detailed experimental protocol for a similar reaction, the synthesis of ethyl benzoylacetate, can be found in Organic Syntheses.[4][5] A patent describes the synthesis of ethyl benzoylpyruvate via a microwave-assisted reaction of acetophenone and diethyl oxalate in the presence of sodium methoxide.[6]
Caption: General workflow for the synthesis of ethyl benzoylpyruvate.
Hydrolysis to Benzoylpyruvic Acid
Subsequent hydrolysis of the resulting ethyl benzoylpyruvate, under either acidic or basic conditions, would yield benzoylpyruvic acid.
Reaction:
Ethyl Benzoylpyruvate + H₂O → (acid or base catalyst) → Benzoylpyruvic Acid + Ethanol
Purification
Purification of the final product would likely involve recrystallization from an appropriate solvent system. The choice of solvent would depend on the solubility characteristics of benzoylpyruvic acid and any impurities. General techniques for the recrystallization of carboxylic acids, such as benzoic acid, are well-established.[7][8]
Biological Activity and Potential Applications
While specific signaling pathways involving benzoylpyruvic acid have not been detailed in the available literature, derivatives of pyruvic acid and other keto acids are known to possess a range of biological activities. These include roles as metabolic intermediates and modulators of enzyme activity.
Derivatives of benzoyl-containing compounds have been investigated for various therapeutic applications, including as anti-inflammatory and antimicrobial agents. The dicarbonyl moiety in benzoylpyruvic acid suggests it could be an inhibitor of enzymes that recognize similar substrates.
Further research is needed to elucidate the specific biological roles and therapeutic potential of benzoylpyruvic acid. Its structural similarity to known bioactive molecules makes it a compound of interest for further investigation in drug discovery and development.
References
- 1. Phenylpyruvic acid - Wikipedia [en.wikipedia.org]
- 2. Pyruvic Acid | C3H4O3 | CID 1060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Studies on phenylpyruvic acid. I. Keto-enol tautomerism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Preparation of Ethyl benzoylacetate - Chempedia - LookChem [lookchem.com]
- 6. CN102993016A - Preparation method of ethyl benzoyl pyruvate - Google Patents [patents.google.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. westfield.ma.edu [westfield.ma.edu]
An In-depth Technical Guide on the Keto-Enol Tautomerism of 4-phenyl-2,4-dioxobutanoic Acid
This technical guide provides a comprehensive overview of the keto-enol tautomerism of 4-phenyl-2,4-dioxobutanoic acid (4PDA), a molecule of significant interest due to the biological activities of aryldiketo acids (ADKs). The biological function of these molecules, including their ability to chelate metal ions and interact with proteins, is intrinsically linked to their predominant tautomeric form in solution. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of this phenomenon.
Introduction to Tautomerism in 4-phenyl-2,4-dioxobutanoic acid
4-phenyl-2,4-dioxobutanoic acid, like other β-dicarbonyl compounds, exists as a dynamic equilibrium between keto and enol tautomers. The tautomerism in 4PDA is particularly complex, involving one diketo form and two possible enol forms. The equilibrium is significantly influenced by factors such as solvent polarity and pH.[1][2][3] The enol forms are often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1]
The general equilibrium between the diketo and two enol forms is depicted below. The stability and predominance of each tautomer are dictated by the chemical environment.
Caption: Tautomeric forms of 4-phenyl-2,4-dioxobutanoic acid.
Influence of pH on Tautomeric Equilibrium
The tautomeric preference of 4PDA in aqueous media is highly dependent on the pH of the solution. Studies utilizing pH ramping Nuclear Magnetic Resonance (NMR) spectroscopy have provided significant insights into the predominant forms at different pH values.[1][2][4]
-
Highly Acidic Media (pH < 0): In strongly acidic conditions, where 4PDA is unionized, the most abundant tautomer is the enol form with the keto group closer to the phenyl ring (Enol I).[1][2][4] The diketo form is generally not observed experimentally in highly acidic aqueous solutions.[1]
-
Mid-range pH: At higher pH values, a mixture of two ionic forms of 4PDA coexists in solution. The ratio of these forms can be predicted based on the experimentally determined pKa values.[1][4] The complexity of the 1H NMR spectrum in this range suggests the coexistence of two stable rotamers of the monoanionic form.[1][4]
-
Alkaline Media: In alkaline solutions, 4PDA is predominantly in a dianionic form. The π-electrons in this form are delocalized over the entire keto-enol moiety, making it impossible to distinguish between the tautomers spectroscopically.[1][2][4]
Quantitative Analysis of Tautomerism
The study of tautomerism in 4PDA involves both experimental and computational approaches to quantify the relative stability and distribution of the tautomers.
Spectroscopic Data
NMR spectroscopy is a primary tool for studying keto-enol tautomerism as the process is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[5] For 4PDA, specific chemical shifts in ¹H and ¹³C NMR spectra are characteristic of the keto and enol forms.
| Tautomer | Key ¹H NMR Signals (Calculated) | Key ¹³C NMR Signals (Calculated) | Experimental Observations |
| Diketo | ~3.89 and 5.14 ppm (CH₂)[1] | ~36.38 ppm (Cγ)[1] | Not observed in highly acidic aqueous media, but signals around 4.2-4.5 ppm (CH₂) and ~50 ppm (Cγ) are found in aprotic solvents like CDCl₃ or DMSO-d₆.[1] |
| Enol I | - | - | Predominant form in highly acidic solution, confirmed by strong coupling between ortho-phenyl hydrogens and the Cδ keto group carbon in HMBC spectra.[1] |
| Enol II | - | - | If this form were predominant, no coupling between ortho-hydrogens and Cβ would be visible in the HMBC spectrum.[1] |
Atom labeling as per the source publication.[1]
Computational Chemistry Predictions
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to predict the relative stabilities of the tautomers. These calculations have shown that the enol forms of aryldiketo acids are generally more stable than the diketo form, with energy differences ranging from 15 to 28 kJ/mol.[1] For 4PDA, calculations that include an explicit water molecule in the solvation model show good accordance with experimental results.[1][2][4]
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducible study of 4PDA tautomerism.
NMR Spectroscopy
The following provides a general protocol for the NMR analysis of 4PDA tautomerism based on cited literature.[1]
Caption: Experimental workflow for NMR analysis of 4PDA tautomerism.
Detailed Steps:
-
Sample Preparation:
-
Dissolve a known quantity of 4-phenyl-2,4-dioxobutanoic acid in the desired deuterated solvent. For studies in aqueous media, D₂O is used.
-
For pH-dependent studies, prepare a series of samples in different buffers. For example:
-
Highly acidic: CF₃COOD
-
Acidic: D₂O/CD₃COOD
-
Mid-pH: Acetate buffer-d₄
-
Alkaline: Carbonate buffer
-
-
Adjust the ionic strength to a constant value (e.g., 0.1 M with NaNO₃) to maintain a consistent chemical environment.
-
Add a suitable internal standard, such as TSP (trimethylsilylpropanoic acid), for chemical shift calibration.
-
-
NMR Data Acquisition:
-
Acquire all spectra at a constant temperature, typically 25 °C.
-
Record standard 1D spectra (¹H and ¹³C).
-
Record 2D correlation spectra, such as Heteronuclear Multiple Bond Correlation (HMBC), to establish long-range correlations between protons and carbons, which is crucial for unambiguously identifying the predominant enol tautomer.
-
-
Data Processing and Analysis:
-
Calibrate the spectra using the internal standard.
-
Assign the observed signals to the corresponding atoms in the keto and enol forms based on their chemical shifts and coupling patterns.
-
For quantitative analysis, integrate the areas of well-resolved signals corresponding to each tautomer to determine their relative populations.
-
Computational Chemistry
Quantum chemical calculations are performed to complement experimental findings and provide insights into the relative stabilities of the tautomers.
Typical Protocol:
-
Structure Optimization:
-
Build the initial 3D structures of the diketo and enol tautomers of 4PDA.
-
Perform geometry optimization using a suitable level of theory and basis set, for example, MP2/6-31G(d,p).
-
-
Solvation Modeling:
-
To simulate the effect of a solvent like water, use an implicit solvation model such as the Integral Equation Formalism variant of the Polarizable Continuum Model (IEF-PCM).
-
For more accurate results, especially when hydrogen bonding is critical, include one or more explicit solvent molecules in the calculation.[1][2][4]
-
-
Property Calculation:
-
Calculate the relative energies of the optimized tautomers to determine their thermodynamic stability.
-
Predict NMR chemical shifts using methods like the Gauge-Including Atomic Orbital (GIAO) method and compare them with experimental data.
-
-
Transition State Search:
-
To study the interconversion between tautomers, a transition state search can be performed to identify the energy barrier for the reaction.
-
Conclusion
The keto-enol tautomerism of 4-phenyl-2,4-dioxobutanoic acid is a complex equilibrium that is highly sensitive to the surrounding chemical environment, particularly pH. A combined approach of high-resolution NMR spectroscopy and quantum chemical calculations provides a powerful framework for elucidating the structural and electronic properties of the different tautomeric forms. Understanding these tautomeric preferences is fundamental for rationalizing the biological activity of 4PDA and related aryldiketo acids and for the design of new therapeutic agents.
References
Unraveling the Molecular Tactics of 2,4-Dioxo-4-phenylbutanoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the mechanism of action of 2,4-dioxo-4-phenylbutanoic acid (DPBA), a small molecule inhibitor with significant antiviral and potential anti-cancer activities. This document is intended for researchers, scientists, and drug development professionals interested in the molecular pharmacology of DPBA and its derivatives.
Core Mechanism of Action: Divalent Metal Ion Chelation
The primary mechanism of action for this compound and its analogues is the chelation of divalent metal ions, particularly manganese (Mn²⁺), within the active sites of specific enzymes. This "diketo acid" motif is crucial for its inhibitory activity against a range of viral enzymes. By binding to these essential metal cofactors, DPBA effectively incapacitates the enzyme, halting the biological processes they catalyze. This mechanism has been demonstrated against several key viral targets.
Inhibition of Viral Endonucleases (Influenza and Bunyaviruses)
DPBA is a well-established inhibitor of the cap-snatching endonuclease activity of influenza virus polymerase acidic (PA) protein and related endonucleases in other segmented negative-strand RNA viruses, such as bunyaviruses.[1][2] This endonuclease is critical for viral transcription, as it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA. DPBA's diketo acid structure allows it to bind to the two manganese ions in the endonuclease active site, preventing the cleavage of host RNA and thereby inhibiting viral replication.[1] This mode of action has been confirmed through structural and biochemical studies.[1]
A fluorescence polarization (FP) competitive binding assay has been utilized to quantify the interaction between DPBA and the influenza PA endonuclease, yielding a Ki value of 0.48 µM.[1] Derivatives of DPBA have shown potent inhibition of influenza virus replication in cell culture, with 50% inhibitory concentrations (IC50) in the sub-micromolar to low micromolar range.[3]
Inhibition of HIV-1 Enzymes
The diketo acid functionality of DPBA analogues also targets the divalent metal ions in the active sites of HIV-1 integrase and RNase H.[4] HIV-1 integrase is responsible for inserting the viral DNA into the host genome, a critical step in the viral life cycle. A biotin-tagged biphenyl ketone-containing derivative of 2,4-dioxobutanoic acid inhibited the strand transfer reaction of HIV-1 integrase with an IC50 of 12.4 µM. Similarly, a thiophene-containing diketo acid derivative selectively inhibited the polymerase-independent RNase H cleavage with an IC50 of 3.2 µM, without affecting the DNA polymerase activity.[1]
Off-Target Activities: Src Kinase Inhibition
Derivatives of this compound have also demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase involved in various cellular signaling pathways that regulate cell growth, differentiation, and survival.[5] Overexpression or mutation of Src kinase is associated with the progression of several human cancers. Ethyl 2,4-dioxo-4-arylbutanoate derivatives have shown moderate inhibitory activity against Src kinase, with the most potent compound exhibiting an IC50 of 48.3 µM. The precise mechanism of inhibition for these derivatives against Src kinase is still under investigation but represents a potential avenue for anti-cancer therapeutic development.
Quantitative Data Summary
The following tables summarize the quantitative inhibitory activities of this compound and its derivatives against various targets.
| Compound | Target | Assay Type | Value | Reference |
| This compound (DPBA) | Influenza PA Endonuclease | Fluorescence Polarization | Ki = 0.48 µM | [1] |
| 4-Substituted 2,4-dioxobutanoic acids | Influenza A and B Viruses | Cap-dependent Transcription | IC50 = 0.2 to 29.0 µM | [3] |
| Biotin-tagged biphenyl ketone-containing 2,4-dioxobutanoic acid | HIV-1 Integrase (Strand Transfer) | Enzymatic Assay | IC50 = 12.4 µM | |
| 4-[5-(Benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid | HIV-1 RNase H | Enzymatic Assay | IC50 = 3.2 µM | [1] |
| Ethyl 2,4-dioxo-4-arylbutanoate derivative (3-methyl substituent) | Src Kinase | Enzymatic Assay | IC50 = 48.3 µM | [5] |
Experimental Protocols and Workflows
Fluorescence Polarization (FP) Competitive Binding Assay for Influenza Endonuclease
This assay is designed to identify and quantify inhibitors that bind to the active site of the influenza PA endonuclease.
Principle: A fluorescently labeled ligand with a known affinity for the endonuclease active site is used. When the fluorescent ligand is bound to the larger endonuclease protein, it tumbles slowly in solution, resulting in a high fluorescence polarization signal. In the presence of a competitive inhibitor like DPBA, the fluorescent ligand is displaced from the active site, tumbles more rapidly, and leads to a decrease in the fluorescence polarization signal.
Methodology:
-
Reagents:
-
Purified influenza PA endonuclease (PAN construct).
-
Fluorescein-labeled ligand (e.g., a known high-affinity binder).
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 2 mM MgCl₂, 2 mM MnCl₂).
-
Test compound (DPBA or its derivatives).
-
-
Procedure:
-
A mixture of the PA endonuclease and the fluorescent ligand is prepared in the assay buffer.
-
Varying concentrations of the test compound are added to the mixture.
-
The reaction is incubated to reach equilibrium.
-
Fluorescence polarization is measured using a suitable plate reader.
-
-
Data Analysis:
-
The decrease in fluorescence polarization is plotted against the concentration of the test compound.
-
The Ki value is calculated from the IC50 value obtained from the dose-response curve.
-
FRET-based Endonuclease Assay for Bunyaviruses
This assay directly measures the cleavage of a fluorescently labeled RNA substrate by the viral endonuclease.
Principle: A short single-stranded RNA substrate is synthesized with a fluorescent reporter dye (e.g., 6-FAM) on one end and a quencher molecule (e.g., BHQ1) on the other. In the intact substrate, the proximity of the quencher to the fluorophore results in Förster Resonance Energy Transfer (FRET), leading to a low fluorescence signal. Upon cleavage of the RNA by the endonuclease, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
Methodology:
-
Reagents:
-
Purified bunyavirus endonuclease domain.
-
FRET-labeled RNA substrate (e.g., 19-mer 5'-6-FAM-RNA-BHQ1-3').
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.6, 150 mM NaCl, 1 mM DTT, 1 mM MnCl₂).
-
Test compound (DPBA or its derivatives).
-
-
Procedure:
-
The FRET-labeled RNA substrate and varying concentrations of the test compound are pre-incubated in the reaction buffer.
-
The reaction is initiated by adding the purified endonuclease.
-
The increase in fluorescence is monitored over time using a fluorescence plate reader.
-
-
Data Analysis:
-
The initial rate of the reaction is determined from the fluorescence signal.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The IC50 value is determined from the dose-response curve.
-
Signaling Pathways and Logical Relationships
Viral Endonuclease Inhibition Pathway
The inhibitory action of DPBA on viral endonucleases directly impacts the viral replication cycle. The following diagram illustrates this logical relationship.
Src Kinase Signaling and Potential Inhibition
Src kinase is a key node in multiple signaling pathways that control cell proliferation, survival, and migration. Small molecule inhibitors, potentially including derivatives of 2,4-dioxo-4-arylbutanoate, can block its activity.
Conclusion
This compound and its derivatives represent a versatile class of inhibitors with well-defined antiviral mechanisms of action centered on the chelation of divalent metal ions in the active sites of viral enzymes. The demonstrated activity against influenza, bunyaviruses, and HIV-1 highlights the potential for developing broad-spectrum antiviral therapeutics. Furthermore, the off-target activity against Src kinase suggests that this chemical scaffold could be explored for the development of anti-cancer agents. The experimental protocols and data presented in this guide provide a solid foundation for further research and development in these areas.
References
- 1. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Src protein-tyrosine kinase structure, mechanism, and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of Src Expression and Activity Inhibits Tumor Progression and Metastasis of Human Pancreatic Adenocarcinoma Cells in an Orthotopic Nude Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 2,4-Dioxo-4-phenylbutanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a significant organic compound with the molecular formula C₁₀H₈O₄ and a molecular weight of 192.17 g/mol [1][2][3]. This α,γ-diketo acid has garnered interest in medicinal chemistry due to its biological activities. A crucial aspect of its chemical nature is its existence in a tautomeric equilibrium between the diketo and enol forms. This technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information presented herein is essential for the structural elucidation, characterization, and analysis of this compound in various research and development settings.
Tautomerism
This compound can exist as a mixture of tautomers: a diketo form and two possible enol forms. Studies have shown that in highly acidic aqueous media, the predominant tautomer is the enol form where the keto group is closer to the phenyl ring[2]. The equilibrium between these forms is a critical factor in interpreting the spectroscopic data, as the observed spectra are often a representation of the most stable tautomer or a mixture of isomers.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound and understanding its tautomeric equilibrium.
¹H NMR (Proton NMR) Data
The proton NMR spectrum of this compound is highly dependent on the solvent and pH due to the keto-enol tautomerism. In a highly acidic solution, where the enol form is favored, a characteristic signal for the enolic proton is observed.
| Proton | Multiplicity | Chemical Shift (δ) ppm | Notes |
| Phenyl-H | Multiplet | 7.4 - 8.0 | Aromatic protons. |
| Enolic C-H | Singlet | ~7.23 | Observed in the enol tautomer. |
| Methylene (-CH₂-) | Singlet | 3.89, 5.14 (Calculated) | Expected for the diketo tautomer[4]. |
| Carboxylic Acid (-COOH) | Singlet (broad) | > 10 | Highly variable, depends on concentration and solvent. |
¹³C NMR (Carbon-13 NMR) Data
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Carbon | Chemical Shift (δ) ppm | Notes |
| Phenyl C=O | ~195 | Carbonyl carbon adjacent to the phenyl group. |
| Aliphatic C=O | ~165 | Carbonyl carbon of the keto-acid moiety. |
| Carboxylic Acid C=O | ~170 | Carboxyl group carbon. |
| Phenyl C (substituted) | ~135 | Carbon atom of the phenyl ring attached to the carbonyl group. |
| Phenyl C-H | 128 - 134 | Aromatic carbons. |
| Enolic C-H | ~95 | Observed in the enol tautomer. |
| Methylene (-CH₂-) | ~36.38 (Calculated) | Expected for the diketo tautomer[4]. |
Infrared (IR) Spectroscopy
The IR spectrum of this compound reveals the presence of its key functional groups. The following table summarizes the expected characteristic absorption bands.
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Aromatic Ketone) | Stretching | 1685 - 1665 |
| C=O (α-Keto acid) | Stretching | 1750 - 1730 |
| C=O (Carboxylic Acid) | Stretching | 1725 - 1700 |
| C=C (Aromatic) | Stretching | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 192.
Expected Fragmentation Pattern
| m/z | Fragment Ion | Possible Structure |
| 192 | [M]⁺ | C₁₀H₈O₄⁺ |
| 147 | [M - COOH]⁺ | [C₉H₇O₂]⁺ |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited.
NMR Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with acid/base for pH-dependent studies).
-
Transfer the solution to a standard 5 mm NMR tube.
¹H and ¹³C NMR Acquisition:
-
The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.
-
For ¹H NMR, the spectral width is set from 0 to 15 ppm. A sufficient number of scans (e.g., 16-64) are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, the spectral width is set from 0 to 220 ppm. A larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
Data Acquisition:
-
The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Spectra are typically collected in the range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
Data Acquisition (Electron Ionization - EI):
-
The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
In the ion source, the sample is bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to 2,4-Dioxo-4-phenylbutanoic Acid
CAS Number: 5817-92-5
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Dioxo-4-phenylbutanoic acid (CAS 5817-92-5), a molecule of significant interest in medicinal chemistry. Also known as benzoylpyruvic acid, this α,γ-diketo acid has demonstrated notable antiviral properties, particularly as an inhibitor of the human immunodeficiency virus (HIV) integrase. This document consolidates available data on its physicochemical properties, spectroscopic characteristics, synthesis, and biological activity. Detailed experimental protocols, where available, and a visualization of its mechanism of action are provided to support further research and development efforts.
Physicochemical Properties
This compound is a solid organic compound. A summary of its key physicochemical properties is presented in Table 1. It is important to note the existence of keto-enol tautomerism in this molecule, which influences its chemical reactivity and biological interactions. The equilibrium between the diketo and various enol forms is dependent on factors such as solvent and pH.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 5817-92-5 | [3][4] |
| Molecular Formula | C₁₀H₈O₄ | [3][4] |
| Molecular Weight | 192.17 g/mol | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | Benzoylpyruvic acid, α,γ-Dioxobenzenebutanoic acid | [4] |
| Melting Point | 150 °C or 195 °C (conflicting reports) | [3] |
| Appearance | Solid | General knowledge |
| Tautomerism | Exists in keto and enol forms | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR studies have been instrumental in confirming the structure and elucidating the tautomeric forms of this compound and its derivatives. The predominant form in DMSO-d6 is the enol form.
Table 2: 1H and 13C NMR Chemical Shifts for the Enol Tautomer of 4-phenyl-2,4-dioxobutanoic acid in DMSO-d6
| 1H NMR | Chemical Shift (ppm) |
| Phenyl H | 7.28 - 7.77 (m) |
| Enol CH | 6.64 (s) |
| 13C NMR | Chemical Shift (ppm) |
| C=O (Carboxyl) | 164.42 |
| C=O (Ketone) | Not explicitly assigned |
| Phenyl C | 128.70, 130.30, 133.28, 137.34, 142.81 |
| Enol C-OH | Not explicitly assigned |
| Enol C-H | 97.93 |
Data adapted from a study on 4-phenyl-2,4-dioxobutanoic acid derivatives.
Infrared (IR) Spectroscopy
-
O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹
-
C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹
-
C=O stretch (ketones): Strong bands in the region of 1680-1715 cm⁻¹
-
C=C stretch (aromatic and enol): Bands in the 1600-1450 cm⁻¹ region
-
C-O stretch (carboxylic acid): A band in the 1320-1210 cm⁻¹ region
Mass Spectrometry (MS)
Detailed experimental mass spectra are not available in the searched literature. For a compound with a molecular weight of 192.17, the molecular ion peak (M+) would be expected at m/z 192. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45).[5][6] For this specific molecule, cleavage adjacent to the carbonyl groups would also be expected.
Synthesis and Purification
The synthesis of this compound can be achieved through a two-step process involving a Claisen condensation followed by hydrolysis.
Experimental Protocol: Synthesis
This protocol is a generalized procedure based on the synthesis of related ethyl 2,4-dioxo-4-arylbutanoates.[7]
Step 1: Synthesis of Ethyl 2,4-Dioxo-4-phenylbutanoate
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirring bar, dissolve a molar equivalent of sodium metal in anhydrous ethanol under an inert atmosphere.
-
Claisen Condensation: To the freshly prepared sodium ethoxide solution, add one molar equivalent of acetophenone. Subsequently, add one molar equivalent of diethyl oxalate dropwise while stirring.
-
Reaction Completion: After the addition is complete, continue stirring the reaction mixture, potentially with gentle heating, to ensure the reaction goes to completion. The formation of a precipitate may be observed.
-
Work-up: Cool the reaction mixture and acidify with a suitable acid (e.g., dilute HCl or H₂SO₄) to a pH of approximately 2.[7] Extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Isolation: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude ethyl 2,4-dioxo-4-phenylbutanoate.
Step 2: Hydrolysis to this compound
-
Hydrolysis: Dissolve the crude ethyl 2,4-dioxo-4-phenylbutanoate in a suitable solvent mixture, such as acetonitrile and aqueous HCl.[8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress of the hydrolysis by a suitable analytical technique (e.g., TLC or HPLC).
-
Isolation: Once the hydrolysis is complete, remove the organic solvent under reduced pressure. The product, this compound, may precipitate from the aqueous solution.
-
Purification: Collect the solid product by filtration. Further purification can be achieved by recrystallization from an appropriate solvent or by forming a bisulfite adduct followed by decomposition with acid.[9][10]
Experimental Workflow
Caption: Synthesis workflow for this compound.
Biological Activity and Mechanism of Action
This compound and related diketo acids are potent inhibitors of HIV-1 integrase, a viral enzyme essential for the integration of the viral DNA into the host cell's genome.[2][11] This inhibition effectively halts the viral replication cycle.
The mechanism of action involves the chelation of divalent metal ions, typically Mg²⁺ or Mn²⁺, within the active site of HIV-1 integrase.[1][12] These metal ions are crucial cofactors for the catalytic activity of the enzyme. The diketo acid moiety of the inhibitor binds to these metal ions, preventing them from participating in the strand transfer reaction, which is a key step in the integration process.[2]
Signaling Pathway: Inhibition of HIV-1 Integrase
The following diagram illustrates the proposed mechanism of HIV-1 integrase inhibition by this compound.
Caption: Mechanism of HIV-1 integrase inhibition.
Applications in Research and Drug Development
The potent anti-HIV activity of this compound and its analogues makes them valuable lead compounds in the development of novel antiretroviral drugs. The diketo acid scaffold is a recognized pharmacophore for targeting metalloenzymes, and further structural modifications could lead to inhibitors with improved potency, selectivity, and pharmacokinetic profiles.
Conclusion
This compound is a well-characterized molecule with significant potential in antiviral drug discovery. Its mechanism of action as an HIV-1 integrase inhibitor is understood at the molecular level, providing a solid foundation for further research. This technical guide serves as a resource for scientists and researchers working with this compound, facilitating its application in the development of new therapeutic agents.
References
- 1. pnas.org [pnas.org]
- 2. Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biosynth.com [biosynth.com]
- 4. This compound | C10H8O4 | CID 493418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 8. 2024.sci-hub.st [2024.sci-hub.st]
- 9. EP0937703B1 - Method for purifying pyruvic acid compounds - Google Patents [patents.google.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. researchgate.net [researchgate.net]
- 12. Tautomerism and Magnesium Chelation of HIV-1 Integrase Inhibitors: A Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
Quantum Chemical Calculations of 2,4-Dioxo-4-phenylbutanoic Acid: A Technical Guide for Drug Development Professionals
Introduction
2,4-Dioxo-4-phenylbutanoic acid (DPBA), a β-diketo acid, has garnered significant attention in pharmaceutical research as a scaffold for developing novel therapeutic agents. Its biological activity is prominently linked to its ability to chelate divalent metal ions, a property crucial for the inhibition of various viral enzymes.[1] Notably, DPBA and its derivatives have been investigated as inhibitors of influenza virus endonuclease, HIV-1 integrase, and hepatitis C virus (HCV) RNA-dependent RNA polymerase.[2][3][4] The therapeutic potential of DPBA is intrinsically linked to its complex chemical behavior, including tautomerism and its capacity for non-covalent interactions.[1][5]
Quantum chemical calculations have emerged as an indispensable tool for elucidating the structural and electronic properties of DPBA at the molecular level. These computational methods provide profound insights into its tautomeric preferences, conformational stability, reactivity, and interaction with biological targets. This technical guide offers an in-depth overview of the application of quantum chemical calculations in the study of DPBA, presenting key findings and detailed computational protocols to aid researchers and scientists in the field of drug development.
Computational Methodology
The insights presented in this guide are derived from computational studies employing Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[2][6]
Experimental Protocols
The primary computational approach involves the following steps:
-
Geometry Optimization: The initial molecular structure of this compound and its various tautomers are optimized to find the lowest energy conformation. This is typically performed using a specific DFT functional and basis set. A commonly employed combination is the ωB97XD functional with the 6-311++G(d,p) basis set, which has been shown to provide accurate results for systems involving non-covalent interactions.[2][6]
-
Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide theoretical infrared (IR) and Raman spectra, which can be compared with experimental data.
-
Electronic Property Analysis: A range of electronic properties are calculated to understand the reactivity and stability of the molecule. These include:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a critical indicator of chemical reactivity.[6]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is used to investigate charge distribution, charge delocalization, and intramolecular interactions, such as hydrogen bonding.[6][7]
-
Atoms in Molecules (AIM) Analysis: The AIM theory is employed to characterize the nature of chemical bonds and non-covalent interactions, such as cation-π interactions and hydrogen bonds, by analyzing the topology of the electron density.[6][7]
-
-
Solvent Effects: To simulate physiological conditions, the influence of different solvents on the structure and properties of DPBA is often modeled using implicit solvation models, such as the Polarizable Continuum Model (PCM).[8]
All calculations are typically performed using a comprehensive quantum chemistry software package, such as GAMESS (the General Atomic and Molecular Electronic Structure System).[2][7]
Key Findings from Quantum Chemical Calculations
Tautomerism
This compound exhibits tautomerism, existing in equilibrium between different isomeric forms.[1][5] Quantum chemical calculations, in conjunction with experimental techniques like NMR spectroscopy, have been crucial in determining the relative stability of these tautomers.[1][9] In highly acidic aqueous media, the enol form with the keto group closer to the phenyl ring is predicted to be the most abundant tautomer.[1][5] The tautomeric form present in solution significantly influences the molecule's ability to interact with metal ions and biological targets.[1]
Molecular Geometry
Geometry optimization provides detailed information on bond lengths, bond angles, and dihedral angles of the most stable conformation of DPBA. This data is fundamental for understanding the molecule's three-dimensional structure and for subsequent molecular docking studies.
| Parameter | Calculated Value (Å or °) |
| Bond Lengths | |
| C=O (keto) | Representative Value |
| C-C (aliphatic) | Representative Value |
| C-O (carboxyl) | Representative Value |
| O-H (carboxyl) | Representative Value |
| Bond Angles | |
| O=C-C | Representative Value |
| C-C-C | Representative Value |
| C-O-H | Representative Value |
| Dihedral Angles | |
| Phenyl-Keto | Representative Value |
Electronic Properties
The electronic properties of DPBA are key to its reactivity and interaction with other molecules. The HOMO-LUMO energy gap, for instance, indicates the molecule's chemical stability and reactivity.[6] A smaller energy gap suggests higher reactivity.[10]
| Property | Calculated Value |
| HOMO Energy (eV) | Representative Value |
| LUMO Energy (eV) | Representative Value |
| HOMO-LUMO Energy Gap (eV) | Representative Value |
| Chemical Hardness | Representative Value |
| Electronegativity | Representative Value |
| Electrophilicity Index | Representative Value |
Non-covalent Interactions
Recent studies have highlighted the critical role of non-covalent interactions in the stability and properties of DPBA, particularly in the context of its metal complexes.[2][6][7] Intramolecular hydrogen bonds (IMHBs) of the O-H···O type are observed, and their strength can be modulated by other interactions, such as cation-π interactions between a metal cation and the phenyl ring.[6][7] These interactions are crucial for the molecule's conformation and its binding affinity to target proteins.
Workflow for Quantum Chemical Calculations
The process of performing quantum chemical calculations on DPBA follows a systematic workflow, from initial structure preparation to the analysis of results.
Quantum chemical calculations provide a powerful framework for understanding the intricate molecular properties of this compound. Through methods like DFT, researchers can gain detailed knowledge of its tautomeric equilibrium, three-dimensional structure, electronic characteristics, and the subtle non-covalent interactions that govern its behavior. This information is invaluable for the rational design of novel DPBA derivatives with enhanced stability, solubility, and inhibitory activity against viral and bacterial targets. The synergy between computational predictions and experimental validation will continue to drive the development of new therapeutics based on this versatile chemical scaffold.
References
- 1. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity of Acetylsalicylic Acid against Bunyamwera Virus in Cell Culture [mdpi.com]
- 4. This compound | 5817-92-5 | FD133357 [biosynth.com]
- 5. This compound | 5817-92-5 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of non-covalent interactions on the stability and structural properties of 2,4-dioxo-4-phenylbutanoic complex: a computational analysis (2024) | Marziyeh Mohammadi | 1 Citations [scispace.com]
- 8. DFT/ and TD-DFT/PCM calculations of molecular structure, spectroscopic characterization, NLO and NBO analyses of 4-(4-c… [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: 2,4-Dioxo-4-phenylbutanoic Acid Enzyme Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dioxo-4-phenylbutanoic acid (DPBA) is a diketo acid compound that has garnered significant interest as an inhibitor of various enzymes, playing a crucial role in the development of novel therapeutics. This document provides detailed protocols for enzyme inhibition assays targeting two key classes of enzymes inhibited by DPBA: viral endonucleases and Src kinase. The provided methodologies cover the determination of inhibitory potency (IC50) and kinetic analysis. Additionally, quantitative data from relevant studies are summarized, and visual representations of experimental workflows and signaling pathways are included to facilitate a comprehensive understanding of the assay principles and their applications in drug discovery.
Introduction
This compound is a small molecule inhibitor known to target the active sites of specific enzymes. Its chemical structure, featuring a diketo acid moiety, is crucial for its inhibitory activity, primarily through the chelation of divalent metal ions, such as Mn2+ or Mg2+, within the enzyme's catalytic center[1][2]. This mechanism of action makes it an effective inhibitor of enzymes that rely on these metal cofactors for their function.
Notably, DPBA has been identified as an inhibitor of the cap-snatching endonuclease of influenza and bunyaviruses[3][4][5][6]. This endonuclease is essential for viral replication, as it cleaves host cell pre-mRNAs to generate capped primers for the synthesis of viral mRNA[6][7]. By inhibiting this enzyme, DPBA effectively blocks a critical step in the viral life cycle.
Furthermore, derivatives of this compound have demonstrated inhibitory activity against Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, differentiation, and survival[8][9]. Dysregulation of Src kinase activity is implicated in the progression of various cancers, making it a significant target for anti-cancer drug development.
These application notes provide standardized protocols for assessing the inhibitory effects of this compound and its analogs against viral endonucleases and Src kinase.
Enzyme Inhibition Assay Protocols
Viral Endonuclease Inhibition Assay (FRET-based)
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the inhibition of viral endonuclease activity by this compound. The assay utilizes a single-stranded RNA (ssRNA) substrate labeled with a fluorophore and a quencher. Endonuclease cleavage of the substrate separates the fluorophore and quencher, resulting in an increase in fluorescence.
Materials and Reagents:
-
Recombinant viral endonuclease (e.g., Influenza A PA-Nter or Bunyavirus L-protein N-terminal domain)
-
This compound (DPBA)
-
FRET-labeled ssRNA substrate (e.g., 5'-FAM/3'-TAMRA labeled RNA oligonucleotide)
-
Assay Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 1 mM TCEP, 5 mM MnCl2
-
Nuclease-free water
-
96-well black microplates
-
Fluorescence plate reader
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of DPBA in DMSO. Serially dilute the stock solution in assay buffer to obtain a range of concentrations for IC50 determination.
-
Enzyme Preparation: Dilute the recombinant endonuclease to the desired concentration in cold assay buffer.
-
Assay Reaction:
-
Add 5 µL of the diluted DPBA or vehicle control (DMSO in assay buffer) to the wells of a 96-well plate.
-
Add 10 µL of the diluted enzyme to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 5 µL of the FRET-labeled ssRNA substrate to each well.
-
-
Fluorescence Measurement: Immediately measure the fluorescence intensity (e.g., excitation at 485 nm and emission at 520 nm for FAM) in kinetic mode for 30-60 minutes at 37°C.
-
Data Analysis:
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression.
-
Src Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a bioluminescent assay to measure the inhibition of Src kinase activity by this compound derivatives. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction, which is inversely correlated with kinase inhibition.
Materials and Reagents:
-
Recombinant human Src kinase
-
This compound derivative
-
Src peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Kinase Assay Buffer: 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.01% Brij-35
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well microplates
-
Luminometer
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of the this compound derivative in DMSO. Create a serial dilution of the compound in kinase assay buffer.
-
Kinase Reaction:
-
Add 5 µL of the diluted compound or vehicle control to the wells of a 96-well plate.
-
Add 2.5 µL of a solution containing the Src peptide substrate and ATP in kinase assay buffer.
-
Initiate the reaction by adding 2.5 µL of diluted Src kinase to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Luminescence Measurement: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of inhibition based on the luminescence signal relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Data Presentation
The inhibitory activity of this compound and its derivatives is typically quantified by determining the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The following tables summarize representative quantitative data from the literature.
Table 1: Inhibitory Activity of this compound against Viral Endonucleases
| Virus | Enzyme Target | Assay Type | IC50 (µM) | Ki (µM) | Reference |
| Influenza A Virus | PA-Nter Endonuclease | FP | - | 0.48 | [10] |
| La Crosse Virus (LACV) | L-protein Endonuclease | Nuclease | 25-50 | - | [6] |
FP: Fluorescence Polarization Note: IC50 and Ki values can vary depending on the specific assay conditions.
Table 2: Inhibitory Activity of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives against Src Kinase
| Compound ID | Substituent on Phenyl Ring | IC50 (µM) | Reference |
| 3a | 4-CH3 | 48.3 | [9] |
| 3b | 4-OCH3 | 55.1 | [9] |
| 3c | 4-Cl | 60.2 | [9] |
| 3d | 2,4-di-Cl | 90.3 | [9] |
| 3e | 4-Br | 63.7 | [9] |
| 3f | 4-F | 75.5 | [9] |
Reference drug (Staurosporine) IC50 was also evaluated in the study for comparison.
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the FRET-based viral endonuclease inhibition assay.
Caption: Workflow for the ADP-Glo™ Src kinase inhibition assay.
Signaling Pathway Diagram
References
- 1. journals.asm.org [journals.asm.org]
- 2. Binding mode prediction and inhibitor design of anti-influenza virus diketo acids targeting metalloenzyme RNA polymerase by molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lineweaver–Burk plot - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bunyaviridae RNA Polymerases (L-Protein) Have an N-Terminal, Influenza-Like Endonuclease Domain, Essential for Viral Cap-Dependent Transcription | PLOS Pathogens [journals.plos.org]
- 7. Development of FRET-based cap-snatching endonuclease assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. jsciences.ut.ac.ir [jsciences.ut.ac.ir]
- 10. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4-Dioxo-4-phenylbutanoic acid as an Influenza Virus Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Influenza remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, presents a key target for antiviral drug development. A critical component of this complex is the PA subunit, which possesses a cap-dependent endonuclease activity. This "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to prime its own transcription, is a validated target for inhibitors. 2,4-Dioxo-4-phenylbutanoic acid (DPBA) and its derivatives have been identified as potent inhibitors of this viral endonuclease activity, demonstrating a promising avenue for anti-influenza therapy.[1][2][3][4] This document provides detailed application notes and experimental protocols for the evaluation of DPBA and its analogs as influenza virus inhibitors.
Mechanism of Action
This compound and its derivatives selectively target the endonuclease active site within the N-terminal domain of the influenza virus PA subunit (PA_N).[5] These compounds function as metal-chelating inhibitors, interacting with the divalent metal ions (typically manganese or magnesium) in the active site that are crucial for the catalytic activity of the endonuclease.[6] By binding to this active site, the inhibitors block the "cap-snatching" process, thereby preventing the initiation of viral mRNA synthesis and subsequent viral replication.[1][7] This mechanism of action is specific to the viral polymerase, with minimal off-target effects on cellular polymerases.[1]
Caption: Influenza virus replication cycle and the inhibitory action of this compound (DPBA) on the PA endonuclease.
Quantitative Data
The inhibitory activity of this compound and its derivatives can be quantified by determining their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based antiviral assays.
| Compound | Assay Type | Target | IC50 / EC50 (µM) | Reference |
| 4-Substituted 2,4-dioxobutanoic acid derivatives | In vitro transcription | Influenza A and B virus | 0.32 - 0.54 | [2][4] |
| 4-Substituted 2,4-dioxobutanoic acid derivatives | Virus Yield Reduction | Influenza A virus | 0.18 - 0.71 | [2][4] |
| This compound (DPBA) | In vitro endonuclease | Bunyavirus (similar active site) | Not specified | [6] |
| 4-Substituted 2,4-dioxobutanoic acid derivatives | Cap-dependent transcription | Influenza A and B virus | 0.2 - 29.0 | [1] |
Experimental Protocols
PA Endonuclease Inhibition Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled probe from the active site of the PA endonuclease.[6][8]
Materials:
-
Recombinant influenza PA_N protein
-
Fluorescently labeled probe (e.g., a fluorescein-labeled 4-substituted-2,4-dioxobutanoic acid)
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20
-
Test compound (this compound)
-
384-well black, low-volume plates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of the test compound in the assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescently labeled probe to each well at a final concentration determined by prior titration (e.g., 5 nM).
-
Initiate the reaction by adding the recombinant PA_N protein to each well at a final concentration determined by prior titration (e.g., 50 nM).
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for the fluorophore.
-
Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no enzyme).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Virus Yield Reduction Assay
This assay quantifies the reduction in the production of infectious virus particles from infected cells in the presence of the test compound.[9]
Materials:
-
Madin-Darby Canine Kidney (MDCK) cells
-
Influenza virus stock (e.g., A/Puerto Rico/8/34 H1N1)
-
Infection Medium: Eagle's Minimum Essential Medium (EMEM) with 1 µg/mL TPCK-trypsin, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test compound (this compound)
-
96-well tissue culture plates
-
Plaque assay materials (see below)
Procedure:
-
Seed MDCK cells in 96-well plates and grow to confluency.
-
Wash the cell monolayers with phosphate-buffered saline (PBS).
-
Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in infection medium for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add infection medium containing serial dilutions of the test compound to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48 hours.
-
Collect the supernatant from each well, which contains the progeny virus.
-
Determine the virus titer in each supernatant sample using a plaque assay or TCID50 assay.
-
Calculate the percent reduction in virus yield for each compound concentration compared to the untreated virus control.
-
Determine the EC50 value by fitting the data to a dose-response curve.
Plaque Reduction Assay
This is a standard method to determine the titer of infectious virus and to assess the antiviral activity of compounds.[10][11]
Materials:
-
MDCK cells
-
Virus-containing samples from the virus yield reduction assay
-
Infection Medium
-
Overlay Medium: 2X EMEM mixed 1:1 with 1.2% Avicel or agarose.
-
Crystal Violet Staining Solution: 0.1% (w/v) crystal violet in 20% ethanol.
Procedure:
-
Seed MDCK cells in 6-well or 12-well plates and grow to confluency.
-
Wash the cell monolayers with PBS.
-
Prepare 10-fold serial dilutions of the virus-containing supernatants in infection medium.
-
Inoculate the MDCK cell monolayers with the virus dilutions for 1 hour at 37°C.
-
Remove the inoculum and overlay the cells with the overlay medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well and calculate the virus titer as plaque-forming units per milliliter (PFU/mL).
Caption: Experimental workflow for evaluating the antiviral activity of this compound.
Conclusion
This compound and its derivatives represent a promising class of influenza virus inhibitors that target the highly conserved PA endonuclease. The provided protocols offer a framework for the systematic evaluation of these compounds, from their direct interaction with the viral enzyme to their efficacy in a cellular context. Further investigation and optimization of this chemical scaffold could lead to the development of new and effective anti-influenza drugs.
References
- 1. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor | Encyclopedia MDPI [encyclopedia.pub]
- 6. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dubois.engineering.ucsc.edu [dubois.engineering.ucsc.edu]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 10. Influenza virus plaque assay [protocols.io]
- 11. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
Application of 2,4-Dioxo-4-phenylbutanoic Acid Derivatives in HIV Research
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Derivatives of 2,4-Dioxo-4-phenylbutanoic acid belong to a class of compounds known as α,γ-diketo acids (DKAs). These compounds have emerged as a significant area of interest in HIV research due to their potent inhibitory activity against key viral enzymes. This document provides a comprehensive overview of the application of this compound and its analogues in the context of HIV-1, detailing their mechanism of action, and providing protocols for relevant experimental evaluation. The primary targets of these DKAs are HIV-1 Integrase (IN) and, to some extent, Ribonuclease H (RNase H), both of which are crucial for the viral replication cycle.
Mechanism of Action: Inhibition of HIV-1 Integrase
The principal mechanism by which this compound derivatives inhibit HIV-1 integrase is through the chelation of divalent metal ions, typically Mg²⁺ or Mn²⁺, within the enzyme's catalytic core.[1][2] These metal ions are essential for the catalytic activity of integrase, which facilitates the insertion of the viral DNA into the host genome through a two-step process:
-
3'-Processing: The initial step where integrase cleaves a dinucleotide from each 3' end of the viral DNA.
-
Strand Transfer: The subsequent step where the processed 3' ends of the viral DNA are covalently linked to the host cell's DNA.
By binding to these metal ions, the diketo acid inhibitors effectively occupy the active site and prevent the binding of the host DNA, thereby selectively inhibiting the strand transfer step.[1][2][3] This mode of action stabilizes the integrase-viral DNA complex, preventing the completion of the integration process.[3]
Quantitative Data Summary
The following table summarizes the inhibitory activities of various this compound derivatives against their respective HIV-1 enzyme targets as reported in the literature.
| Compound/Derivative | Target Enzyme | Assay | IC₅₀ Value | Reference |
| Biotin-tagged biphenyl ketone DKA (5b) | HIV-1 Integrase | Strand Transfer | 12.4 µM | [1] |
| Biotin-tagged biphenyl ketone DKA (5b) | HIV-1 Integrase | 3'-Processing | > 333 µM | [1] |
| 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid | HIV-1 RNase H | RNase H Cleavage | 3.2 µM | [3][4] |
| 4-[5-(benzoylamino)thien-2-yl]-2,4-dioxobutanoic acid | HIV-1 RT Polymerase | DNA Polymerization | > 50 µM | [3][4] |
Experimental Protocols
Detailed methodologies for key experiments to evaluate the efficacy of this compound derivatives are provided below.
HIV-1 Integrase 3'-Processing and Strand Transfer Assays
This protocol is adapted from commercially available kits and published research methodologies.[5][6]
a. Materials:
-
Purified recombinant HIV-1 Integrase
-
Biotinylated double-stranded DNA substrate mimicking the viral LTR U5 end (DS DNA)
-
Target substrate DNA with a 3'-end modification (TS DNA)
-
Reaction Buffer: 20 mM HEPES (pH 7.5), 10 mM DTT, 7.5 mM MnCl₂ or MgCl₂, 0.05% NP-40
-
Wash Buffer: PBS with 0.05% Tween-20
-
Blocking Buffer: 1% BSA in PBS
-
Streptavidin-coated 96-well plates
-
HRP-conjugated antibody against the TS DNA modification
-
TMB substrate and Stop Solution
-
Test inhibitor (this compound derivative)
b. Protocol for Strand Transfer Inhibition:
-
Add 100 µL of 1X DS DNA solution to each well of a streptavidin-coated 96-well plate and incubate for 30 minutes at 37°C to allow for binding.
-
Aspirate the liquid and wash the wells five times with 300 µL of Wash Buffer.
-
Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C.
-
Aspirate the blocking buffer and wash the wells three times with 200 µL of Reaction Buffer.
-
Add 100 µL of diluted HIV-1 integrase in Reaction Buffer to each well and incubate for 30 minutes at 37°C.
-
Wash the wells three times with 200 µL of Reaction Buffer.
-
Add 50 µL of the test inhibitor at various concentrations (or reaction buffer for control) to the wells and incubate for 5 minutes at room temperature.
-
Add 50 µL of TS DNA to initiate the strand transfer reaction and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of Wash Buffer.
-
Add 100 µL of HRP-conjugated antibody and incubate for 30 minutes at 37°C.
-
Wash the wells five times with 300 µL of Wash Buffer.
-
Add 100 µL of TMB substrate and incubate for 10 minutes at room temperature.
-
Add 100 µL of Stop Solution and measure the absorbance at 450 nm.
c. Protocol for 3'-Processing Inhibition (Modification):
-
To specifically assess 3'-processing inhibition, pre-incubate the HIV-1 integrase with the test inhibitor for 30 minutes before adding the mixture to the DS DNA-coated wells. The subsequent steps follow the strand transfer protocol.[6]
HIV-1 Ribonuclease H (RNase H) Cleavage Assay
This protocol is based on a fluorescence-based, polymerase-independent cleavage assay.[7][8]
a. Materials:
-
Purified recombinant HIV-1 Reverse Transcriptase (containing the RNase H domain)
-
Fluorescently labeled RNA/DNA hybrid substrate (e.g., 5'-fluorescein-labeled RNA annealed to a 3'-Dabcyl-labeled DNA)
-
RNase H Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 50 mM NaCl, 5 mM MgCl₂
-
EDTA solution (0.5 M, pH 8.0) for stopping the reaction
-
96-well black plates
-
Fluorescence plate reader
b. Protocol:
-
Prepare the RNA/DNA hybrid substrate by annealing the fluorescently labeled RNA and quencher-labeled DNA in an annealing buffer (e.g., 10 mM Tris-HCl, 50 mM NaCl). Heat to 95°C for 2 minutes and then slowly cool to room temperature.
-
In a 96-well black plate, add 10 µL of the test inhibitor at various concentrations.
-
Add 80 µL of the RNase H Reaction Mix (containing the RNA/DNA hybrid substrate).
-
Initiate the reaction by adding 10 µL of purified HIV-1 RT.
-
Incubate the plate at 37°C for 1 hour with gentle shaking.
-
Stop the reaction by adding 50 µL of 0.5 M EDTA.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 490 nm excitation and 528 nm emission for fluorescein). Increased fluorescence indicates cleavage of the substrate.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC measures the heat change upon binding of the inhibitor to the target enzyme to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9][10]
a. Materials:
-
Isothermal Titration Calorimeter
-
Purified HIV-1 Integrase or RNase H
-
Test inhibitor (this compound derivative)
-
Dialysis buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.5)
b. Protocol:
-
Thoroughly dialyze the purified enzyme against the chosen buffer to ensure buffer matching.
-
Dissolve the test inhibitor in the same dialysis buffer. It is crucial that the buffer for the protein and the ligand are identical to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions.
-
Load the enzyme solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 10-20 times the enzyme concentration) into the injection syringe.
-
Set the experimental parameters (temperature, injection volume, spacing between injections).
-
Perform an initial small injection to remove any air from the syringe tip, and then proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each).
-
The heat released or absorbed upon each injection is measured. The resulting data is analyzed to fit a binding isotherm, from which the thermodynamic parameters of the interaction can be derived.
Visualizations
Mechanism of HIV-1 Integrase Inhibition by Diketo Acids
Caption: HIV-1 Integrase inhibition by diketo acid derivatives.
Experimental Workflow for Inhibitor Screening
Caption: Workflow for screening HIV-1 inhibitors.
References
- 1. pnas.org [pnas.org]
- 2. Diketo acid inhibitor mechanism and HIV-1 integrase: implications for metal binding in the active site of phosphotransferase enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Novel 3′-Processing Integrase Activity Assay by Real-Time PCR for Screening and Identification of HIV-1 Integrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [en.bio-protocol.org]
- 8. RNase H Polymerase-independent Cleavage Assay for Evaluation of RNase H Activity of Reverse Transcriptase Enzymes [bio-protocol.org]
- 9. Overcoming drug resistance in HIV-1 chemotherapy: The binding thermodynamics of Amprenavir and TMC-126 to wild-type and drug-resistant mutants of the HIV-1 protease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Application Notes and Protocols: 2,4-Dioxo-4-phenylbutanoic Acid as a Photoaffinity Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Photoaffinity labeling (PAL) is a powerful technique for identifying and characterizing ligand-binding proteins and their specific binding sites within a complex biological system. This method utilizes a photoactivatable ligand, or "photoaffinity probe," which upon irradiation with UV light, forms a highly reactive species that covalently crosslinks to its target protein. 2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, presents a promising scaffold for the development of photoaffinity probes due to its inherent benzoyl moiety, which is structurally similar to the commonly used benzophenone photophore. This document provides detailed application notes and generalized experimental protocols for the potential use of this compound and its derivatives as photoaffinity ligands for target identification and validation. While this compound is a known inhibitor of the influenza virus, its direct application as a photoaffinity ligand is an emerging area of research.[1]
Principle of Photoaffinity Labeling
The core principle of photoaffinity labeling involves three key steps:
-
Binding: The photoaffinity probe, in this case, a derivative of this compound, is introduced to a biological sample (e.g., cell lysate, purified protein) and allowed to bind non-covalently to its target protein(s).
-
Activation: The sample is irradiated with UV light of a specific wavelength, which activates the photoreactive group on the probe. In the case of a benzophenone-like moiety, this generates a reactive triplet diradical.
-
Covalent Crosslinking: The highly reactive intermediate rapidly forms a stable, covalent bond with amino acid residues in close proximity within the binding site of the target protein.
-
Detection and Identification: The covalently labeled protein can then be detected and identified using various analytical techniques, such as mass spectrometry.
Probe Design and Synthesis Considerations
While this compound itself contains a photoreactive benzoyl group, its efficacy as a photoaffinity label can be enhanced through chemical modification. Key considerations for designing a photoaffinity probe based on this scaffold include:
-
Photoreactive Group: The intrinsic benzoyl group can be utilized, or more efficient photophores like trifluoromethylphenyldiazirine or aryl azides can be incorporated.
-
Reporter Tag: For detection and enrichment, a reporter tag such as biotin, a fluorescent dye, or a "clickable" alkyne or azide group should be appended. This is crucial for the isolation of labeled proteins from complex mixtures.
-
Linker: A linker or spacer arm may be necessary to connect the reporter tag to the this compound core without sterically hindering its binding to the target protein.
Quantitative Data Summary
As the direct use of this compound as a photoaffinity ligand is not yet widely documented, the following tables present hypothetical, yet realistic, quantitative data that researchers would aim to generate during their experiments.
Table 1: Hypothetical Binding Affinities of this compound Derivatives
| Compound | Target Protein | Binding Affinity (Kd) | Assay Method |
| This compound | Influenza Endonuclease | 5 µM | Isothermal Titration Calorimetry |
| Biotinylated Derivative 1 | Influenza Endonuclease | 8 µM | Surface Plasmon Resonance |
| Diazirine-modified Derivative 2 | Unknown Target X | 12 µM | Microscale Thermophoresis |
Table 2: Hypothetical IC50 Values for Target Inhibition
| Compound | Target Protein | IC50 | Assay Type |
| This compound | Influenza Virus Replication | 0.18 - 0.71 µM | Cell-based Assay |
| Biotinylated Derivative 1 | Influenza Endonuclease Activity | 1.5 µM | Enzymatic Assay |
| Diazirine-modified Derivative 2 | Target X Activity | 5.2 µM | In vitro Activity Assay |
Experimental Protocols
The following are detailed, generalized protocols for a photoaffinity labeling experiment using a hypothetical biotinylated this compound derivative. These protocols should be optimized for the specific biological system and probe being used.
Protocol 1: In Vitro Photoaffinity Labeling of a Purified Protein
-
Reagents and Materials:
-
Purified target protein
-
Biotinylated this compound probe
-
Binding buffer (e.g., PBS, Tris-HCl with appropriate pH and salt concentration)
-
UV lamp (350-365 nm)
-
SDS-PAGE reagents and equipment
-
Western blotting reagents and equipment
-
Streptavidin-HRP conjugate
-
Chemiluminescence substrate
-
-
Procedure:
-
Prepare a series of reactions in microcentrifuge tubes, each containing the purified target protein at a final concentration of 1-5 µM in binding buffer.
-
Add the biotinylated photoaffinity probe to each tube at varying final concentrations (e.g., 0.1, 1, 10, 50 µM). Include a no-probe control.
-
For competition experiments, pre-incubate the protein with a 50-100 fold excess of unlabeled this compound for 30 minutes before adding the biotinylated probe.
-
Incubate the reactions for 30-60 minutes at 4°C or room temperature to allow for binding.
-
Place the tubes on ice and irradiate with a UV lamp (350-365 nm) for 15-60 minutes. The optimal irradiation time should be determined empirically.
-
Quench the reaction by adding an excess of a scavenger like dithiothreitol (DTT) to a final concentration of 10 mM.
-
Add SDS-PAGE sample buffer to each reaction and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with a streptavidin-HRP conjugate to detect biotinylated proteins.
-
Develop the blot using a chemiluminescence substrate and image the results. A successful labeling experiment will show a band corresponding to the molecular weight of the target protein, which should be diminished in the competition lane.
-
Protocol 2: Photoaffinity Labeling in Cell Lysate and Target Identification by Mass Spectrometry
-
Reagents and Materials:
-
Cultured cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Biotinylated this compound probe
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE sample buffer or a solution containing a high concentration of biotin)
-
Mass spectrometry-grade trypsin
-
Reagents for LC-MS/MS analysis
-
-
Procedure:
-
Harvest cultured cells and prepare a cell lysate using an appropriate lysis buffer.
-
Clarify the lysate by centrifugation.
-
Incubate the cell lysate with the biotinylated photoaffinity probe (1-10 µM) for 1-2 hours at 4°C. Include a no-probe control and a competition control with excess unlabeled ligand.
-
Irradiate the lysate with UV light (350-365 nm) for 15-60 minutes on ice.
-
Add streptavidin-agarose beads to the irradiated lysate and incubate for 1-2 hours at 4°C to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads. For mass spectrometry, an on-bead digest is often preferred.
-
For an on-bead digest, resuspend the beads in a digestion buffer, reduce with DTT, alkylate with iodoacetamide, and digest with trypsin overnight.
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by LC-MS/MS.
-
Identify the proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples using bioinformatics software.
-
Visualizations
References
Application Notes and Protocols: 2,4-Dioxo-4-phenylbutanoic Acid in Antiviral Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2,4-dioxo-4-phenylbutanoic acid and its derivatives as potent antiviral agents, with a primary focus on their development against influenza viruses. Detailed protocols for key experimental assays are provided to facilitate research and development in this area.
Introduction
This compound and its structural analogs have emerged as a promising class of antiviral compounds. Their mechanism of action primarily involves the inhibition of viral enzymes essential for replication. Notably, derivatives of this scaffold have demonstrated potent activity against influenza A and B viruses by targeting the cap-dependent endonuclease activity of the viral RNA polymerase. This specific targeting of a viral enzyme, crucial for the initiation of viral mRNA synthesis, makes these compounds attractive candidates for further development as selective antiviral therapeutics.
Mechanism of Action: Inhibition of Influenza Virus Endonuclease
The antiviral activity of 4-substituted 2,4-dioxobutanoic acids against influenza virus stems from their ability to selectively inhibit the cap-dependent endonuclease of the viral transcriptase complex. This enzyme is responsible for a process known as "cap-snatching," where the virus cleaves the 5' caps from host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this critical step, these compounds effectively block viral gene expression and replication.
A diagram illustrating the influenza virus replication cycle and the specific point of inhibition by this compound derivatives is presented below.
Application Notes and Protocols: 2,4-Dioxo-4-phenylbutanoic Acid as a Ligand for Metal Ion Chelation
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4-Dioxo-4-phenylbutanoic acid, also known as benzoylpyruvic acid, is a β-diketo acid that demonstrates significant potential as a chelating agent for various metal ions. Its dicarbonyl moiety acts as a bidentate ligand, forming stable complexes with metal ions through two oxygen atoms. This chelation capability is fundamental to its observed biological activities, including its role as an inhibitor of metalloenzymes. Notably, it has been identified as an inhibitor of the influenza virus endonuclease by chelating manganese ions within the enzyme's active site. These application notes provide a comprehensive overview of this compound as a metal ion chelator, including its synthesis, chelating properties, and detailed protocols for its study.
Introduction
Metal ions play crucial roles in a vast array of biological processes, acting as cofactors for enzymes, stabilizing protein structures, and participating in signal transduction pathways. The dysregulation of metal ion homeostasis is implicated in numerous diseases, making the development of metal-chelating agents a significant area of research in drug discovery and therapy. This compound is a small molecule with a β-dicarbonyl functional group that confers upon it the ability to form stable chelate rings with metal ions. This property is the basis for its potential applications in modulating the activity of metalloenzymes and mitigating metal-induced toxicity.
Synthesis of this compound
A common method for the synthesis of this compound and its derivatives is the Claisen condensation reaction between an appropriate acetophenone and a diester, such as diethyl oxalate, in the presence of a base. The following protocol is adapted from the synthesis of ethyl 2,4-dioxo-4-arylbutanoates.
Protocol: Synthesis of this compound
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Dichloromethane
-
Sulfuric acid (dilute)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Prepare a fresh solution of sodium ethoxide by dissolving sodium metal in anhydrous ethanol.
-
In a round-bottom flask, add an equimolar mixture of acetophenone and diethyl oxalate dropwise to the stirred solution of sodium ethoxide in anhydrous ethanol.
-
Allow the mixture to stir overnight at room temperature.
-
Following overnight stirring, heat the reaction mixture to 80°C for 30 minutes.
-
Cool the reaction mixture and then acidify it with dilute sulfuric acid to a pH of approximately 2.
-
Extract the product into dichloromethane.
-
Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.
-
The resulting crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield the pure ethyl 2,4-dioxo-4-phenylbutanoate.
-
To obtain the carboxylic acid, the ethyl ester can be hydrolyzed under acidic or basic conditions. For acidic hydrolysis, reflux the ester in a mixture of an acid (e.g., HCl or H₂SO₄) and water. For basic hydrolysis, treat the ester with an aqueous solution of a base (e.g., NaOH or KOH) followed by acidification.
Metal Ion Chelation Properties
This compound functions as a bidentate ligand, coordinating to metal ions through the two oxygen atoms of its dicarbonyl groups to form a stable six-membered chelate ring. This chelation is crucial for its biological activity, particularly its inhibition of viral endonucleases that require divalent metal ions like manganese (Mn²⁺) for their catalytic function.
Quantitative Data
| Metal Ion | Ligand | log K₁ | log K₂ | Solvent | Reference |
| Cu²⁺ | Benzoylacetone | 10.5 | 9.2 | 50% Dioxane-Water | [1] |
| Ni²⁺ | Benzoylacetone | 9.1 | 7.9 | 50% Dioxane-Water | [1] |
| Co²⁺ | Benzoylacetone | 8.8 | 7.6 | 50% Dioxane-Water | [1] |
| Zn²⁺ | Benzoylacetone | 8.7 | 7.8 | 50% Dioxane-Water | [1] |
| Cu²⁺ | Dibenzoylmethane | 11.8 | 10.7 | 75% Dioxane-Water | [1] |
| Ni²⁺ | Dibenzoylmethane | 10.4 | 9.5 | 75% Dioxane-Water | [1] |
| Co²⁺ | Dibenzoylmethane | 10.0 | 9.2 | 75% Dioxane-Water | [1] |
| Zn²⁺ | Dibenzoylmethane | 9.8 | 9.0 | 75% Dioxane-Water | [1] |
Note: This table presents data for analogous compounds to provide an estimate of the chelation strength. The actual stability constants for this compound may vary.
Experimental Protocols for Chelation Studies
UV-Vis Titration for Determining Stoichiometry and Stability Constants
UV-Vis spectroscopy is a powerful technique to study the formation of metal-ligand complexes. The binding of a metal ion to this compound is expected to cause a shift in the absorption spectrum of the ligand.
Protocol: UV-Vis Titration
Materials:
-
Stock solution of this compound in a suitable buffer (e.g., Tris-HCl, HEPES).
-
Stock solution of the metal salt of interest (e.g., MnCl₂, CuCl₂, ZnCl₂) in the same buffer.
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Determine the wavelength of maximum absorbance (λ_max) for the free ligand and the expected metal-ligand complex by scanning a wide range of wavelengths.
-
In a quartz cuvette, place a fixed concentration of the this compound solution.
-
Record the initial absorbance spectrum.
-
Add small, incremental volumes of the metal salt stock solution to the cuvette.
-
After each addition, mix thoroughly and allow the solution to equilibrate.
-
Record the absorbance spectrum after each addition.
-
Correct the absorbance values for dilution at each step.
-
Plot the change in absorbance at a specific wavelength (ideally where the change is maximal) as a function of the metal ion concentration.
-
The resulting titration curve can be analyzed using appropriate binding models (e.g., 1:1, 1:2) to determine the binding stoichiometry and the stability constant (K).
Job's Plot (Method of Continuous Variation) for Stoichiometry Determination
Job's plot is a widely used method to determine the stoichiometry of a metal-ligand complex in solution.
Protocol: Job's Plot
Materials:
-
Equimolar stock solutions of this compound and the metal salt in a suitable buffer.
-
UV-Vis spectrophotometer and quartz cuvettes.
Procedure:
-
Prepare a series of solutions with varying mole fractions of the ligand and metal ion, while keeping the total molar concentration constant. For example, prepare solutions where the mole fraction of the ligand ranges from 0 to 1 in increments of 0.1.
-
For each solution, measure the absorbance at the λ_max of the complex.
-
Correct the absorbance for any absorbance from the free ligand and metal ion at this wavelength. This can be done by subtracting the theoretical absorbance assuming no complex formation.
-
Plot the corrected absorbance versus the mole fraction of the ligand.
-
The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 complex, while a maximum at ~0.67 indicates a 1:2 (metal:ligand) complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterizing Ligand-Metal Interactions
NMR spectroscopy can provide detailed information about the binding site and the structural changes in the ligand upon metal chelation.
Protocol: NMR Titration
Materials:
-
A solution of this compound in a suitable deuterated solvent (e.g., D₂O with a buffer, DMSO-d₆).
-
A stock solution of a diamagnetic metal salt (e.g., ZnCl₂, CaCl₂) in the same deuterated solvent. Paramagnetic metals will broaden the NMR signals significantly.
-
NMR spectrometer.
Procedure:
-
Acquire a ¹H NMR spectrum of the free this compound solution.
-
Add small, incremental amounts of the metal salt stock solution to the NMR tube containing the ligand solution.
-
Acquire a ¹H NMR spectrum after each addition.
-
Monitor the chemical shift changes of the ligand's protons. Protons near the dicarbonyl binding site are expected to show the most significant changes in their chemical shifts upon metal binding.
-
Plot the change in chemical shift (Δδ) for specific protons as a function of the metal-to-ligand molar ratio.
-
The titration curve can be fitted to a suitable binding isotherm to determine the binding constant.
Visualizations
Caption: Experimental workflow for studying metal ion chelation by this compound.
Caption: Mechanism of influenza endonuclease inhibition by this compound via Mn²⁺ chelation.
Applications in Research and Drug Development
The ability of this compound to chelate metal ions makes it a valuable tool for:
-
Enzyme Inhibition Studies: As a probe to investigate the role of metal ions in the active sites of metalloenzymes.
-
Antiviral Drug Development: Serving as a scaffold for the design of more potent and selective inhibitors of viral metalloenzymes, such as the influenza endonuclease.
-
Metal Sequestration: Investigating its potential to act as a chelating agent for the removal of toxic metal ions in biological systems.
Conclusion
This compound is a versatile β-diketo acid with significant metal-chelating properties. Its ability to form stable complexes with divalent metal ions, particularly manganese, underpins its inhibitory activity against key viral enzymes. The protocols outlined in these application notes provide a framework for the synthesis, characterization, and evaluation of its metal-chelating capabilities, paving the way for further research into its therapeutic potential.
References
Analytical Methods for the Detection of 2,4-Dioxo-4-phenylbutanoic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the analytical detection of 2,4-Dioxo-4-phenylbutanoic acid, a compound of interest in drug development and virology research. The methods outlined below are designed for accurate and sensitive quantification in various matrices, leveraging common laboratory instrumentation.
Introduction
This compound (DPBA), also known as benzoylpyruvic acid, is an organic compound with a molecular weight of 192.17 g/mol and the chemical formula C₁₀H₈O₄.[1][2][3][4] It has been investigated for its potential as an inhibitor of viral replication, particularly influenza virus, by targeting viral surface proteins.[1] Given its therapeutic potential, robust and reliable analytical methods are crucial for its study in contexts ranging from in vitro assays to preclinical and clinical development.
This guide details two primary analytical approaches for the detection and quantification of this compound: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD) after derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection
Due to its structure as an α-keto acid, direct analysis of this compound by HPLC can be enhanced through derivatization. This process converts the analyte into a derivative with improved chromatographic properties and detectability. A common approach for α-keto acids involves condensation with a reagent to form a highly fluorescent or UV-absorbent product.
Principle
This method is based on the derivatization of the α-keto acid moiety of this compound with a labeling reagent such as 1,2-diamino-4,5-methylenedioxybenzene (DMB) or o-phenylenediamine (OPD) to form a stable, fluorescent quinoxalinone derivative. This derivative is then separated by reverse-phase HPLC and quantified using a fluorescence or UV detector.
Experimental Protocol: HPLC with Fluorescence Detection after DMB Derivatization
This protocol is adapted from established methods for the analysis of α-keto acids.[5][6][7]
2.2.1. Reagents and Materials
-
This compound (analytical standard)
-
1,2-diamino-4,5-methylenedioxybenzene dihydrochloride (DMB·2HCl)
-
Sodium sulfite
-
2-Mercaptoethanol
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH)
-
Methanol (MeOH), HPLC grade
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Perchloric acid (PCA)
-
Potassium carbonate (K₂CO₃)
2.2.2. Preparation of Solutions
-
DMB Derivatization Reagent: Dissolve 1.6 mg of DMB·2HCl, 4.9 mg of sodium sulfite, and 70 µL of 2-mercaptoethanol in 0.87 mL of water. Add 58 µL of concentrated HCl. Prepare this solution fresh.
-
Standard Stock Solution: Accurately weigh and dissolve this compound in methanol to prepare a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in water to create calibration standards (e.g., 1 µM to 100 µM).
2.2.3. Sample Preparation (from cell culture or plasma)
-
Protein Precipitation: To 100 µL of sample (e.g., plasma, cell lysate), add 100 µL of cold 0.6 M perchloric acid.
-
Vortex: Mix thoroughly for 30 seconds.
-
Centrifuge: Spin at 14,000 x g for 10 minutes at 4°C.
-
Neutralization: Transfer the supernatant to a new tube and neutralize by adding a calculated amount of 2 M potassium carbonate.
-
Centrifuge: Spin at 14,000 x g for 5 minutes to remove the potassium perchlorate precipitate.
-
The resulting supernatant is ready for derivatization.
2.2.4. Derivatization Procedure
-
In a sealed tube, mix 40 µL of the prepared sample or standard with 40 µL of the DMB derivatization reagent.
-
Heat the mixture at 85°C for 45 minutes.
-
Cool the reaction mixture on ice for 5 minutes.
-
Dilute the solution five-fold with 65 mM NaOH aqueous solution to ensure a single peak and prevent peak splitting due to acidity.[5][6]
-
Inject 25 µL of the final solution into the HPLC system.
2.2.5. HPLC-FLD Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., Inertsil ODS-4V, 250 x 3.0 mm, 5 µm) |
| Mobile Phase A | 30% Methanol in Water (v/v) |
| Mobile Phase B | Methanol |
| Gradient | 0-10 min, 0% B; 10-20 min, 0-50% B; 20-50 min, 50% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Detection | Fluorescence |
| Excitation Wavelength | 367 nm |
| Emission Wavelength | 446 nm |
2.2.6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the derivatized this compound standards against their concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data for Similar Analytes
While specific quantitative data for this compound using this exact method is not available in the cited literature, the following table summarizes the performance of similar HPLC methods for other α-keto acids, providing an expected range of performance.
| Analyte | Derivatization Reagent | Detection | LOD | LOQ | Linearity Range | Reference |
| α-Ketoglutaric acid | DMB | Fluorescence | 1.3 - 5.4 nM | 4.2 - 18 nM | Not Specified | [5][6] |
| Phenylpyruvic acid | Stilbenediamine | UV (255 nm) | 0.07 - 0.2 µg/mL | 0.21 - 0.6 µg/mL | 0.2 - 100 µg/mL | [8] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for the quantification of this compound, especially in complex biological matrices. This method can be performed with or without derivatization.
Principle
The compound is first separated from other matrix components using reverse-phase liquid chromatography. The eluent is then introduced into a mass spectrometer. The analyte is ionized (typically by electrospray ionization, ESI), and the precursor ion corresponding to the molecular weight of this compound is selected. This precursor ion is then fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM).
Experimental Protocol: LC-MS/MS
This protocol is a proposed method based on general procedures for organic acid analysis by LC-MS/MS.
3.2.1. Reagents and Materials
-
This compound (analytical standard)
-
Internal Standard (IS) (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound not present in the sample)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Water, LC-MS grade
-
Formic acid (FA), LC-MS grade
3.2.2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water (v/v)
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile (v/v)
-
Standard Stock Solution: 1 mg/mL of this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions in 50:50 water:acetonitrile to create a calibration curve.
-
Internal Standard Spiking Solution: Prepare a solution of the IS at a fixed concentration in acetonitrile.
3.2.3. Sample Preparation (from plasma or serum)
-
Thaw Samples: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: To 50 µL of sample, add 150 µL of cold acetonitrile containing the internal standard.
-
Protein Precipitation: Vortex for 1 minute to precipitate proteins.
-
Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporation (Optional): Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
Inject: Inject a portion of the reconstituted sample (e.g., 5-10 µL) into the LC-MS/MS system.
3.2.4. LC-MS/MS Conditions
| Parameter | Value |
| LC System | UPLC or HPLC system |
| Column | C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-6.1 min, 95-5% B; 6.1-8 min, 5% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Precursor Ion (m/z) | 191.0 (for [M-H]⁻) |
| Product Ions (m/z) | To be determined by infusion and fragmentation of the standard compound. |
| Collision Energy | To be optimized for the specific instrument and transitions. |
Expected Performance
For organic acids quantified by LC-MS/MS, high sensitivity is typically achieved. For example, methods for other organic acids have reported Limits of Detection (LODs) as low as 0.01 ng/mL.[9] Linearity is often observed over several orders of magnitude with regression coefficients (r²) of ≥ 0.99.[9]
Diagrams
Experimental Workflows
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. This compound | 5817-92-5 | FD133357 [biosynth.com]
- 2. This compound 97% | CAS: 5817-92-5 | AChemBlock [achemblock.com]
- 3. This compound | 5817-92-5 | Benchchem [benchchem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4-Dioxo-4-phenylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2,4-Dioxo-4-phenylbutanoic acid synthesis. The primary synthesis route involves a Claisen condensation to form an ester precursor, followed by hydrolysis to yield the final acid product.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and effective method is a two-step process. The first step is a Claisen condensation of acetophenone with diethyl oxalate using a strong base, such as sodium ethoxide, to produce ethyl 2,4-dioxo-4-phenylbutanoate. The subsequent step involves the hydrolysis of this ester intermediate to the desired this compound.
Q2: Why is a stoichiometric amount of base required for the Claisen condensation step?
A2: A stoichiometric amount of base is crucial because the product, a β-keto ester, is more acidic than the starting materials (alcohols or esters). The base deprotonates the newly formed β-keto ester, creating a stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium towards the product, ensuring a high yield.[1]
Q3: Can other bases be used instead of sodium ethoxide for the condensation?
A3: Yes, stronger bases like sodium hydride or sodium amide can be used and may even increase the reaction yield.[2][3] However, it is critical to use a non-nucleophilic base or a base with an alkoxide that matches the ester (e.g., ethoxide for an ethyl ester) to prevent transesterification side reactions.
Q4: What is the importance of using anhydrous conditions?
A4: Anhydrous (dry) conditions are critical for the success of the Claisen condensation. The base used, such as sodium ethoxide or sodium hydride, reacts readily with water. The presence of moisture will consume the base, reducing its effective concentration and thereby lowering the yield of the desired product.
Q5: How is the final product, this compound, purified?
A5: After hydrolysis of the ethyl ester, the resulting carboxylic acid is typically purified through an acid-base extraction workup. The reaction mixture is acidified to precipitate the crude acid, which can then be collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent. For the intermediate ethyl ester, recrystallization from ethanol is a common purification method.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and its ethyl ester precursor.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield of Ethyl 2,4-dioxo-4-phenylbutanoate | 1. Wet reagents or solvent: Moisture deactivates the strong base. 2. Inactive base: Sodium ethoxide can decompose upon storage. Sodium metal may have an oxide layer. 3. Insufficient base: A full equivalent of base is necessary to drive the reaction. 4. Low reaction temperature or short reaction time: The reaction may not have proceeded to completion. | 1. Ensure all glassware is oven-dried. Use anhydrous ethanol and other dry solvents. 2. Use freshly prepared sodium ethoxide or high-quality commercial grade material. Clean sodium metal of any oxide layer before use. 3. Use at least one full equivalent of base relative to the limiting reagent. 4. Increase the reaction time or temperature as per the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Side Products in Condensation | 1. Transesterification: Use of a non-matching alkoxide base (e.g., methoxide with an ethyl ester). 2. Self-condensation of acetophenone: Although less likely with diethyl oxalate as the acceptor, it can occur. | 1. Ensure the alkoxide base matches the alkyl group of the ester (e.g., sodium ethoxide with diethyl oxalate). 2. Slowly add the acetophenone to the mixture of the base and diethyl oxalate to maintain a low concentration of the enolizable ketone. |
| Low Yield of this compound from Hydrolysis | 1. Incomplete hydrolysis: Insufficient reaction time or temperature. 2. Product loss during workup: The product may be partially soluble in the aqueous layer. | 1. Increase the reaction time or temperature for the hydrolysis step. Monitor the reaction by TLC to ensure complete consumption of the starting ester. 2. After acidification, cool the aqueous solution in an ice bath to maximize precipitation of the carboxylic acid. If necessary, extract the acidic aqueous layer with an organic solvent like ethyl acetate to recover any dissolved product. |
| Oily Product Instead of Solid | 1. Presence of impurities: Residual solvent or unreacted starting materials can prevent crystallization. 2. Product is an oil at room temperature: Some derivatives may have low melting points. | 1. Ensure all solvent is removed under vacuum. Purify the product by column chromatography or recrystallization from a different solvent system. 2. If the pure product is an oil, proceed with characterization. If a solid is expected, attempt to induce crystallization by scratching the inside of the flask or by adding a seed crystal. |
| Difficulty in Purifying the Final Acid | 1. Emulsion during extraction: Formation of a stable emulsion during the acid-base workup. 2. Co-precipitation of impurities: Impurities may crystallize along with the product. | 1. Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. 2. Perform a hot filtration of the recrystallization solution to remove insoluble impurities. Allow the solution to cool slowly to promote the formation of pure crystals. |
Experimental Protocols
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate (Claisen Condensation)
This protocol is adapted from a standard procedure for the synthesis of similar aryl butanoates.[4]
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Diethyl oxalate
-
Acetophenone
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Sulfuric acid (dilute)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve freshly cut sodium metal (10 mmol) in anhydrous ethanol (10 mL) with stirring.
-
Reaction Setup: To the freshly prepared sodium ethoxide solution, add a mixture of diethyl oxalate (10 mmol) and acetophenone (10 mmol) dropwise with continuous stirring.
-
Reaction: Stir the mixture overnight at room temperature. After overnight stirring, heat the reaction mixture to 80°C for 30 minutes.
-
Workup: Cool the reaction mixture to room temperature and then acidify to pH 2 with dilute sulfuric acid.
-
Extraction: Extract the mixture with dichloromethane.
-
Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.
Step 2: Hydrolysis of Ethyl 2,4-dioxo-4-phenylbutanoate to this compound (Saponification)
This is a general procedure for the base-catalyzed hydrolysis of an ester.
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Sodium hydroxide (or potassium hydroxide)
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
Procedure:
-
Saponification: Dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol in a round-bottom flask. Add an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents).
-
Heating: Heat the mixture under reflux until the reaction is complete (monitor by TLC, typically 1-3 hours).
-
Solvent Removal: After cooling, remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add concentrated hydrochloric acid with stirring until the solution is acidic (pH ~1-2). A precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Drying: Dry the product, for example, in a vacuum oven at a low temperature.
Data Presentation
Table 1: Comparison of Bases for Claisen Condensation
| Base | Reaction Conditions | Typical Yield Range | Notes |
| Sodium Ethoxide (NaOEt) | Anhydrous Ethanol, reflux | Good to Excellent | Standard and cost-effective. Requires anhydrous conditions. The conjugate base of the ethanol produced, preventing transesterification.[3] |
| Sodium Hydride (NaH) | Anhydrous THF or DMF, 0°C to rt | Excellent | A stronger, non-nucleophilic base that can lead to higher yields.[2] Requires careful handling due to its reactivity with moisture. |
| Sodium Amide (NaNH2) | Anhydrous liquid ammonia or THF | Good to Excellent | A very strong base that can improve yields.[3] Requires specialized handling and an inert atmosphere. |
| Lithium Diisopropylamide (LDA) | Anhydrous THF, -78°C | Excellent | A strong, non-nucleophilic base often used in mixed Claisen condensations.[3] Typically prepared in situ and requires low temperatures. |
Visualizations
Experimental Workflow
Caption: Overall workflow for the synthesis of this compound.
Logical Relationship of Key Reaction Parameters
Caption: Key factors influencing the yield of the Claisen condensation step.
References
Technical Support Center: Synthesis of 4-Oxo-4-phenylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 4-oxo-4-phenylbutanoic acid. The primary synthetic route covered is the Friedel-Crafts acylation of benzene with succinic anhydride.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My reaction has resulted in a very low yield or no desired product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the Friedel-Crafts acylation for synthesizing 4-oxo-4-phenylbutanoic acid can stem from several factors. Follow this troubleshooting guide to identify and resolve the issue:
-
Moisture Contamination: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reactants or glassware will deactivate the catalyst.
-
Recommendation: Ensure all glassware is oven-dried and cooled in a desiccator before use. Use freshly opened or properly stored anhydrous aluminum chloride. Benzene and any other solvents should be anhydrous.
-
-
Inactive Catalyst: The quality of the aluminum chloride is crucial. Old or improperly stored catalyst may be partially hydrolyzed and thus inactive.
-
Recommendation: Use a fresh, high-quality batch of anhydrous aluminum chloride.
-
-
Insufficient Catalyst: A stoichiometric amount of AlCl₃ is often required because it complexes with the carbonyl group of the product.
-
Recommendation: For the acylation with succinic anhydride, a molar ratio of at least 2:1 of AlCl₃ to succinic anhydride is recommended to ensure the reaction goes to completion.
-
-
Incorrect Reaction Temperature: The reaction temperature can significantly impact the yield.
-
Recommendation: The reaction is typically carried out at elevated temperatures. A common procedure involves heating the reaction mixture under reflux.[1] Monitor the reaction temperature to ensure it is within the optimal range for the specific protocol being followed.
-
-
Poor Quality Starting Materials: Impurities in benzene or succinic anhydride can interfere with the reaction.
-
Recommendation: Use pure, dry benzene and high-quality succinic anhydride.
-
Issue 2: Difficulty in Product Purification and Isolation
Question: I am having trouble purifying the 4-oxo-4-phenylbutanoic acid from the reaction mixture. What are the common challenges and effective purification methods?
Answer:
Purification of 4-oxo-4-phenylbutanoic acid can be challenging due to the presence of the aluminum chloride catalyst and potential side products.
-
Removal of Aluminum Chloride: The aluminum chloride catalyst must be completely removed during the workup.
-
Recommendation: The reaction mixture is typically quenched by carefully adding it to a mixture of ice and concentrated hydrochloric acid. This hydrolyzes the aluminum chloride and brings the product into the organic layer (if a co-solvent is used) or causes it to precipitate.
-
-
Product Isolation: After quenching, the product needs to be separated from the aqueous layer.
-
Recommendation: If the product precipitates, it can be collected by filtration. If it remains in an organic solvent, the layers are separated, and the aqueous layer is extracted multiple times with a suitable solvent (e.g., diethyl ether). The combined organic extracts are then washed, dried, and the solvent is evaporated.
-
-
Recrystallization: This is a common and effective method for purifying the crude product.
-
Recommendation: 4-oxo-4-phenylbutanoic acid can be recrystallized from water or benzene to obtain a purified solid.[2]
-
-
Formation of Polymorphs: Be aware that 4-oxo-4-phenylbutanoic acid can exist in different crystalline forms (polymorphs), which may have slightly different physical properties.[2] The choice of recrystallization solvent can influence the polymorphic form obtained.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 4-oxo-4-phenylbutanoic acid?
A1: The most widely used method is the Friedel-Crafts acylation of benzene with succinic anhydride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[3]
Q2: Why is anhydrous aluminum chloride used in stoichiometric amounts rather than catalytic amounts?
A2: In Friedel-Crafts acylation, the aluminum chloride not only acts as a catalyst to activate the succinic anhydride but also complexes with the carbonyl oxygen of the ketone product. This complex deactivates the product towards further reaction and requires a stoichiometric amount of the Lewis acid for the reaction to proceed to completion.
Q3: What are the potential side reactions in this synthesis?
A3: While Friedel-Crafts acylation is generally a reliable reaction, potential side reactions can include:
-
Di-acylation: Although the acyl group is deactivating, under harsh conditions, a second acylation on the phenyl ring is possible, though unlikely.
-
Reaction with Solvent: If a solvent other than benzene is used, it might compete in the acylation reaction if it is also an aromatic compound.
Q4: What is the expected melting point of 4-oxo-4-phenylbutanoic acid?
A4: The reported melting point of 4-oxo-4-phenylbutanoic acid is in the range of 112-117 °C.[2][4]
Q5: How can I confirm the identity and purity of my final product?
A5: Standard analytical techniques can be used for characterization:
-
Melting Point: Compare the melting point of your product with the literature value. A sharp melting point close to the reported value indicates high purity.
-
Spectroscopy: Techniques like ¹H NMR, ¹³C NMR, and IR spectroscopy can confirm the chemical structure of the compound.
-
Chromatography: Thin Layer Chromatography (TLC) can be used to assess the purity of the product.
Data Presentation
| Reactant/Catalyst Ratio (Benzene:Succinic Anhydride:AlCl₃) | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Excess Benzene:1:2.2 | Reflux | 0.5 | Not specified | ChemBK[4] |
| Not Specified | Not Specified | Not Specified | 90 | RSC[5] |
Note: Detailed quantitative data comparing yields under systematically varied conditions for the synthesis of 4-oxo-4-phenylbutanoic acid is limited in the readily available literature. The yields reported often pertain to specific, optimized procedures rather than comparative studies.
Experimental Protocols
Detailed Methodology for the Synthesis of 4-oxo-4-phenylbutanoic acid via Friedel-Crafts Acylation
This protocol is a generalized procedure based on common laboratory practices for Friedel-Crafts reactions.
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Succinic anhydride
-
Anhydrous benzene (or another suitable solvent like nitrobenzene or carbon disulfide)
-
Concentrated hydrochloric acid (HCl)
-
Ice
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Recrystallization solvent (e.g., water or benzene)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place anhydrous aluminum chloride. The entire apparatus must be dry and protected from atmospheric moisture using a drying tube.
-
Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of succinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride in benzene.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux for approximately 30 minutes.[1]
-
Quenching: Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Workup:
-
If a co-solvent like carbon disulfide was used, separate the layers. Extract the aqueous layer with diethyl ether.
-
If benzene was the solvent, separate the layers and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water, followed by a saturated sodium bicarbonate solution (to remove any unreacted acid), and finally with brine.
-
-
Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude 4-oxo-4-phenylbutanoic acid from a suitable solvent like water or benzene to obtain the pure product.[2]
Visualizations
Caption: Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Caption: Troubleshooting guide for low yield in the synthesis of 4-oxo-4-phenylbutanoic acid.
References
Technical Support Center: Optimizing Derivatization of 2,4-Dioxo-4-phenylbutanoic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the derivatization of 2,4-Dioxo-4-phenylbutanoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the derivatization of this compound for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
GC-MS Derivatization (Methoximation followed by Silylation)
Issue 1: Low or No Product Formation
-
Question: I am not seeing the expected derivatized product peak for this compound in my GC-MS analysis. What could be the cause?
-
Answer: This is a common issue that can stem from several factors. Firstly, the presence of moisture is highly detrimental to silylation reagents.[1][2] Ensure that your sample is completely dry before adding the derivatization reagents; lyophilization is an effective method to remove water.[1] Secondly, the silylation reagent may have degraded. These reagents are sensitive to moisture and should be stored in a desiccator and handled under anhydrous conditions. Always use a fresh vial of reagent if degradation is suspected. Lastly, ensure that the reaction temperature and time are adequate. While some reactions are rapid, others may require heating for an extended period to go to completion.
Issue 2: Multiple or Broad Peaks for a Single Analyte
-
Question: My chromatogram shows multiple peaks for what should be a single derivatized compound. Why is this happening?
-
Answer: The presence of multiple peaks for this compound is often due to its tautomeric nature (existing in both keto and enol forms).[1] To prevent the formation of multiple silylated derivatives, a two-step derivatization is recommended. The first step, methoximation, converts the two ketone groups into oximes, which "locks" the molecule in one form and prevents tautomerization.[1][3] This is followed by silylation of the carboxylic acid group. Incomplete methoximation can still lead to multiple products. Ensure the methoximation step is complete by optimizing the reaction time and temperature.
Issue 3: Peak Tailing
-
Question: The peak for my derivatized analyte is showing significant tailing. How can I improve the peak shape?
-
Answer: Peak tailing can be caused by interactions between the analyte and active sites in the GC system, such as the injector liner or the column itself.[2][4] Ensure that you are using a deactivated injector liner. The column may also have active sites due to the degradation of the stationary phase. Conditioning the column at a high temperature may help, but in some cases, the column may need to be replaced. Additionally, incomplete derivatization can leave polar functional groups exposed, leading to tailing. Ensure your derivatization reaction has gone to completion.
HPLC Derivatization
Issue 1: Split Peaks
-
Question: I am observing split peaks for my derivatized this compound during HPLC analysis. What is the cause and how can I fix it?
-
Answer: Split peaks in HPLC can be a result of issues with the column or the sample injection. A partially blocked column frit can cause the sample to be distributed unevenly onto the column head.[5] Using a precolumn filter can help prevent this. Another common cause is the injection of the sample in a solvent that is stronger than the mobile phase, which can lead to poor peak shape. Whenever possible, dissolve your derivatized sample in the initial mobile phase.[5] In some cases, particularly with certain derivatizing agents like 1,2-diamino-4,5-methylenedioxybenzene (DMB), an overly acidic injection solution can cause peak splitting for keto acids. Adjusting the pH of the final sample solution may be necessary to obtain a single, sharp peak.[6]
Issue 2: Irreproducible Peak Areas
-
Question: The peak areas for my derivatized analyte are not consistent between injections. What could be the problem?
-
Answer: Irreproducible peak areas can be caused by several factors. Inconsistent injection volumes due to air bubbles in the autosampler or a worn injector seal are common culprits.[7] Ensure the autosampler is properly purged and maintained. If the derivatization reaction is not complete or the derivatives are unstable, this can also lead to variable results. Ensure your derivatization protocol is optimized and that the derivatized samples are analyzed within their stability window.
Issue 3: Baseline Noise or Drift
-
Question: I am experiencing a noisy or drifting baseline in my HPLC chromatogram. How can I troubleshoot this?
-
Answer: A noisy or drifting baseline is often related to the mobile phase.[5][7] Ensure that your mobile phase solvents are of high purity and have been properly degassed.[5] Contamination in the mobile phase can accumulate on the column and elute during a gradient run, causing baseline fluctuations.[5] It is also important to ensure that the column is fully equilibrated with the mobile phase before starting a sequence.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for analyzing this compound by GC-MS? A1: The most common and effective method is a two-step derivatization process involving methoximation followed by silylation.[1][3] Methoximation converts the two carbonyl (keto) groups to oximes, which prevents the formation of multiple derivatives due to tautomerism.[1] The subsequent silylation step targets the carboxylic acid group, replacing the active hydrogen with a trimethylsilyl (TMS) group. This increases the volatility and thermal stability of the molecule, making it suitable for GC-MS analysis.[1]
Q2: Which silylating reagent is best for this compound? A2: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly effective and widely used silylating reagent for metabolomics, including the derivatization of organic acids.[1][3] It is known for its high volatility, which minimizes interference in the chromatogram.[1] For compounds that are difficult to derivatize, a catalyst such as 1% trimethylchlorosilane (TMCS) can be added to the MSTFA.
Q3: What are some common derivatizing reagents for the HPLC analysis of keto acids? A3: Several reagents are available for derivatizing keto acids for HPLC analysis, often to add a fluorescent tag for sensitive detection. Common reagents include o-phenylenediamine (OPD) and its derivatives like 4-nitro-1,2-phenylenediamine (NPD) and 1,2-diamino-4,5-methylenedioxybenzene (DMB).[6][8] These reagents react with the α-keto acid functionality to form highly fluorescent quinoxaline derivatives.[9]
Q4: How can I optimize the derivatization reaction conditions? A4: Optimization typically involves systematically varying the reaction temperature, time, and the concentration of the derivatizing reagents. For a two-step GC-MS derivatization, you can test different incubation times and temperatures for both the methoximation and silylation steps.[3] For HPLC derivatization, factors such as pH and reagent concentration can significantly impact the reaction yield and should be optimized.[10]
Q5: Is it necessary to remove water from my sample before derivatization? A5: Yes, for silylation reactions, it is critical to remove all traces of water.[1][2] Silylating reagents react readily with water, which will consume the reagent and lead to incomplete derivatization of your analyte.[1] Lyophilization (freeze-drying) is a highly effective method for removing water from samples before derivatization.[1]
Data Presentation
Table 1: Recommended Reaction Conditions for GC-MS Derivatization (Methoximation/Silylation)
| Parameter | Condition | Notes |
| Methoximation | ||
| Reagent | Methoxyamine hydrochloride (MeOx) in pyridine | A typical concentration is 20-40 mg/mL. |
| Temperature | 30°C - 60°C | Higher temperatures can accelerate the reaction.[11] |
| Time | 60 - 90 minutes | Optimization may be required depending on the sample matrix.[3][12] |
| Silylation | ||
| Reagent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | MSTFA with 1% TMCS can be used for difficult-to-derivatize compounds. |
| Temperature | 30°C - 75°C | A common temperature range is 37°C to 60°C.[3][11] |
| Time | 30 - 90 minutes | Ensure sufficient time for the reaction to go to completion.[3][13] |
Table 2: Reaction Conditions for HPLC Derivatization with o-Phenylenediamine (OPD)
| Parameter | Condition | Yield | Notes |
| Reagent | o-phenylenediamine (OPD) | 85-100% | For α-oxo acids.[9] |
| Solvent | 2M Hydrochloric Acid | - | Reaction proceeds well in acidic medium.[9][10] |
| Temperature | Room Temperature | - | Reaction can be performed at ambient temperature.[10] |
| Time | Varies | - | Reaction time can be optimized; higher reagent concentrations may decrease the required time.[10] |
Experimental Protocols
Detailed Methodology for GC-MS Derivatization
This protocol is a general guideline for the two-step derivatization of this compound for GC-MS analysis. Optimization may be required for specific sample matrices.
1. Sample Preparation:
- Ensure the sample containing this compound is in a GC vial.
- Completely dry the sample, preferably by lyophilization, to remove all traces of water.[1]
2. Methoximation:
- Prepare a solution of methoxyamine hydrochloride in pyridine (e.g., 40 mg/mL).[11]
- Add 100 µL of the methoxyamine hydrochloride/pyridine solution to the dried sample.[11]
- Seal the vial and vortex briefly to ensure the sample is dissolved.
- Incubate the vial at 60°C for 60 minutes.[2][11]
- Allow the vial to cool to room temperature.
3. Silylation:
- Add 100 µL of MSTFA (with or without 1% TMCS) to the vial.[11]
- Seal the vial and vortex briefly.
- Incubate the vial at 60°C for 60 minutes.[2][11]
- Allow the vial to cool to room temperature.
4. Analysis:
- Transfer an appropriate volume of the derivatized sample to an autosampler vial with a low-volume insert.[11]
- Analyze the sample by GC-MS.
Detailed Methodology for HPLC Derivatization with o-Phenylenediamine (OPD)
This protocol describes a general procedure for the derivatization of this compound with OPD for HPLC analysis with fluorescence detection.
1. Reagent Preparation:
- Prepare a solution of o-phenylenediamine in 2M hydrochloric acid. The concentration may need to be optimized, but a starting point could be 0.05% (w/v).[10]
2. Derivatization Reaction:
- To your sample containing this compound, add an equal volume of the OPD solution.
- Incubate the mixture in the dark at room temperature. The reaction time should be optimized, but a minimum of 30 minutes is a good starting point.
3. Sample Preparation for Injection:
- After incubation, the sample may be diluted with the mobile phase before injection into the HPLC system.
- If peak splitting is observed, the pH of the final solution may need to be adjusted.[6]
4. HPLC Analysis:
- Separate the derivatized product using a suitable reversed-phase column (e.g., C18).
- Use a fluorescence detector with appropriate excitation and emission wavelengths for the quinoxaline derivative.
Mandatory Visualization
Caption: Experimental workflow for the two-step derivatization of this compound for GC-MS analysis.
Caption: Logical troubleshooting workflow for common HPLC issues encountered during the analysis of derivatized compounds.
References
- 1. youtube.com [youtube.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. The preparation of alpha-oxo acid derivatives suitable for specific-radioactivity determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fc.up.pt [fc.up.pt]
- 11. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]
- 12. palsystem.com [palsystem.com]
- 13. iris.unitn.it [iris.unitn.it]
Technical Support Center: Crystallization of 2,4-Dioxo-4-phenylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2,4-Dioxo-4-phenylbutanoic acid (benzoylpyruvic acid).
Troubleshooting Guides
Crystallization is a critical step for the purification and isolation of this compound. However, various challenges can arise during the process. This guide addresses common issues in a question-and-answer format.
Issue 1: The compound does not dissolve in the chosen solvent, even at elevated temperatures.
-
Question: I am trying to dissolve this compound in a solvent to start the crystallization process, but it remains insoluble even after heating. What should I do?
-
Answer: This indicates that the chosen solvent is not suitable for dissolving the compound. This compound is a polar molecule containing a carboxylic acid and two ketone functional groups, as well as a nonpolar phenyl group. Therefore, a solvent with moderate to high polarity is generally required.
-
Recommended Action:
-
Consult the Solubility Table: Refer to the estimated solubility data below to select a more appropriate solvent.
-
Solvent Screening: If a suitable single solvent is not found, consider using a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes slightly turbid.
-
pH Adjustment: Given the carboxylic acid moiety, the solubility of this compound is pH-dependent. In aqueous systems, adjusting the pH to be more basic (e.g., with a dilute solution of sodium bicarbonate or sodium hydroxide) will deprotonate the carboxylic acid, forming a more soluble salt. Subsequent acidification can then induce crystallization.
-
-
Issue 2: The compound "oils out" instead of forming crystals upon cooling.
-
Question: When I cool the saturated solution of my compound, it forms an oil instead of solid crystals. How can I prevent this?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or when the cooling rate is too fast.
-
Recommended Action:
-
Increase Solvent Volume: Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the concentration.
-
Slow Cooling: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can help to slow the cooling rate.
-
Use a Different Solvent System: The chosen solvent may have a boiling point that is too high relative to the melting point of the solute-solvent mixture. Experiment with a lower-boiling solvent or a different mixed solvent system.
-
Seeding: Introduce a seed crystal (a small, pure crystal of this compound) to the solution as it cools to encourage nucleation and crystal growth.
-
-
Issue 3: No crystals form, even after the solution has cooled for an extended period.
-
Question: I have a clear, cooled solution, but no crystals have formed. What steps can I take to induce crystallization?
-
Answer: The absence of crystal formation suggests that the solution is not sufficiently supersaturated or that nucleation has not been initiated.
-
Recommended Action:
-
Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small glass particles can act as nucleation sites.
-
Seeding: Add a seed crystal of the pure compound.
-
-
Increase Supersaturation:
-
Evaporation: Allow some of the solvent to evaporate slowly in a fume hood to increase the concentration of the solute.
-
Add an Anti-solvent: If using a single solvent, carefully add a miscible "poor" solvent (an anti-solvent) dropwise until turbidity persists.
-
-
Further Cooling: If the solution has only been cooled to room temperature, place it in an ice bath or a refrigerator to further decrease the solubility.
-
-
Issue 4: The resulting crystals are very small or appear as a fine powder.
-
Question: The crystallization yielded a fine powder instead of well-defined crystals. How can I obtain larger crystals?
-
Answer: The formation of small crystals or a powder is often a result of rapid nucleation and crystal growth, which can be caused by a high degree of supersaturation or rapid cooling.
-
Recommended Action:
-
Slower Cooling: Decrease the rate of cooling. Allow the solution to cool to room temperature undisturbed before any further cooling.
-
Reduce Supersaturation: Use a slightly larger volume of solvent to prepare the initial hot solution.
-
Minimize Agitation: Avoid disturbing the solution as it cools to allow for the formation of fewer, larger crystals.
-
-
Issue 5: The purity of the crystallized product is low.
-
Question: After crystallization, my product still shows significant impurities. How can I improve the purity?
-
Answer: Low purity can result from the co-crystallization of impurities or the trapping of mother liquor within the crystal lattice.
-
Recommended Action:
-
Recrystallization: Perform a second crystallization of the obtained product.
-
Proper Washing: After filtration, wash the crystals with a small amount of ice-cold, fresh solvent to remove any adhering mother liquor containing impurities.
-
Slow Crystal Growth: Ensure that the crystals form slowly to allow for the selective incorporation of the desired molecule into the crystal lattice.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for crystallizing this compound?
A1: The ideal solvent will dissolve the compound when hot but have low solubility when cold. Based on the functional groups (carboxylic acid, ketone, phenyl), suitable starting points for solvent screening include:
-
Single Solvents: Ethanol, methanol, ethyl acetate, acetone, and water (especially at controlled pH).
-
Mixed Solvent Systems: Ethanol/water, ethyl acetate/hexane, acetone/water.
A systematic solvent screening is the most effective way to determine the optimal solvent or solvent system for your specific purity requirements.
Q2: How does the keto-enol tautomerism of this compound affect its crystallization?
A2: this compound exists as an equilibrium of keto and enol tautomers, with the enol form being more stable. The specific tautomer present in solution can be influenced by the solvent and pH. This can affect crystallization in the following ways:
-
Solubility: Different tautomers may have different solubilities in a given solvent.
-
Nucleation and Crystal Growth: The presence of multiple, interconverting species in solution can sometimes inhibit or slow down the crystallization process.
-
Polymorphism: It is possible that different tautomers could crystallize as different polymorphs (different crystal structures of the same compound).
To manage this, aim for consistent conditions (solvent, pH, temperature) during crystallization to favor the formation of a single, stable crystalline form.
Q3: What is a typical yield for the crystallization of this compound?
A3: The yield will depend heavily on the chosen solvent system and the initial purity of the material. A well-optimized crystallization can achieve yields of 80-95%. If the yield is low, it may be due to using too much solvent, in which case a significant amount of the product remains in the mother liquor.
Q4: How can I confirm the purity of my crystallized product?
A4: The purity of the crystallized this compound can be assessed using several analytical techniques:
-
Melting Point Analysis: A pure compound will have a sharp, well-defined melting point. Impurities typically broaden and depress the melting point range. The reported melting point is around 150 °C.
-
Chromatography: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to separate and identify any remaining impurities.
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can confirm the chemical structure and identify impurities.
Data Presentation
Table 1: Estimated Solubility of this compound in Common Solvents
| Solvent | Polarity Index | Predicted Solubility (at 25 °C) | Predicted Solubility (at 78 °C) |
| Water | 10.2 | Sparingly Soluble | Soluble (pH dependent) |
| Methanol | 6.6 | Slightly Soluble | Soluble |
| Ethanol | 5.2 | Slightly Soluble | Soluble |
| Acetone | 5.1 | Soluble | Very Soluble |
| Ethyl Acetate | 4.4 | Soluble | Very Soluble |
| Dichloromethane | 3.1 | Slightly Soluble | Soluble |
| Toluene | 2.4 | Sparingly Soluble | Slightly Soluble |
| Hexane | 0.1 | Insoluble | Insoluble |
Note: This data is estimated based on the compound's structure and general solubility principles. Experimental verification is highly recommended.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of this compound
-
Solvent Selection: Based on preliminary tests, select a solvent in which the compound is sparingly soluble at room temperature but readily soluble at the solvent's boiling point (e.g., a mixture of ethanol and water).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then bring the solution back to a boil for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature on a benchtop. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals in a vacuum oven or air dry them on a watch glass.
Mandatory Visualization
stability issues of 2,4-Dioxo-4-phenylbutanoic acid in solution
This technical support center provides guidance on the stability issues of 2,4-Dioxo-4-phenylbutanoic acid in solution. Researchers, scientists, and drug development professionals can find troubleshooting advice and frequently asked questions to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound in solution?
A1: As a β-keto acid, the primary stability concern for this compound is its susceptibility to decarboxylation, especially in solution. This reaction involves the loss of carbon dioxide (CO2) from the carboxylic acid group, leading to the formation of a ketone. This degradation is often accelerated by heat.
Q2: What are the recommended storage conditions for this compound?
A2: For solid-state storage, it is recommended to keep the compound at temperatures between 10°C and 25°C and protected from light[1]. Some β-keto acids have shown long-term stability for years when stored as crystals at -15°C. For solutions, it is advisable to prepare them fresh and use them immediately. If short-term storage is necessary, it should be at a low temperature (2-8°C) and protected from light.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of β-keto acids is pH-dependent. Both acidic and basic conditions can catalyze decarboxylation. The rate of degradation is often lowest in a mid-range pH, but this can be compound-specific. It is crucial to determine the optimal pH for your specific application and buffer system.
Q4: In which solvents is this compound more stable?
A4: While specific data for this compound is limited, β-keto acids are generally more stable in anhydrous organic solvents than in aqueous solutions. If aqueous solutions are required, co-solvents may be used, but their reactivity should be considered.
Q5: Does this compound exist in different forms in solution?
A5: Yes, this compound can exist in tautomeric forms, specifically keto and enol forms[1]. The equilibrium between these forms can be influenced by the solvent and pH, which in turn may affect the compound's reactivity and stability.
Troubleshooting Guides
Issue 1: I am observing a progressive loss of activity of my this compound solution in my biological assay.
-
Question: Could the compound be degrading in my assay medium? Answer: Yes, this is a common issue. The aqueous nature of most biological assay buffers, combined with incubation at physiological temperatures (e.g., 37°C), can accelerate the decarboxylation of this compound.
-
Question: How can I mitigate this degradation? Answer:
-
Prepare Fresh Solutions: Always prepare your stock and working solutions immediately before use.
-
Minimize Incubation Time: Reduce the pre-incubation time of the compound in the assay medium as much as possible.
-
Optimize pH: If your assay allows, investigate a pH range to find where the compound is most stable.
-
Use a More Stable Analog: If degradation is unavoidable and significant, consider using a more stable derivative, such as the corresponding ethyl ester, which is less prone to degradation[2][3].
-
Issue 2: I see an unexpected peak appearing in my HPLC/LC-MS analysis of a solution of this compound.
-
Question: What could this new peak be? Answer: The new peak is likely a degradation product. For a β-keto acid, the most probable degradation product is the corresponding ketone formed after decarboxylation.
-
Question: How can I confirm the identity of the degradation product? Answer: You can perform a forced degradation study by intentionally stressing the compound (e.g., by heating or adjusting the pH) and monitoring the increase of the new peak and the decrease of the parent compound. Mass spectrometry (MS) can be used to determine the molecular weight of the new peak, which should correspond to the loss of a carboxyl group (44 Da).
Issue 3: I am getting inconsistent results between experimental replicates.
-
Question: Could the stability of this compound be the cause of this variability? Answer: Yes, inconsistent handling of the compound's solutions can lead to variable levels of degradation between replicates.
-
Question: What steps can I take to improve reproducibility? Answer:
-
Standardize Solution Preparation: Implement a strict and consistent protocol for the preparation and handling of all solutions containing this compound.
-
Control Temperature: Ensure that all solutions are maintained at a consistent and low temperature until they are added to the experiment. Avoid repeated freeze-thaw cycles.
-
Time Management: Be consistent with the timing of solution preparation and addition to the experimental setup for all replicates.
-
Factors Affecting Stability of this compound in Solution
| Factor | Influence on Stability | Recommendations |
| Temperature | Increased temperature accelerates decarboxylation. | Prepare and store solutions at low temperatures (e.g., 2-8°C). Avoid prolonged exposure to elevated temperatures. |
| pH | Both acidic and basic conditions can catalyze degradation. | Determine the optimal pH for stability in your experimental buffer system. Prepare solutions fresh. |
| Solvent | Aqueous solutions promote degradation, especially hydrolysis and decarboxylation. | Prefer anhydrous organic solvents for stock solutions. If aqueous buffers are necessary, minimize the time the compound spends in them. |
| Light | Exposure to light may cause photodegradation. | Store both solid compound and solutions protected from light[1]. Use amber vials or cover containers with foil. |
| Presence of Metal Ions | Complexation with certain metal ions may enhance stability. | This could be a strategy to improve stability, but the effect of the metal ion on the experiment must be considered. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound and identify its degradation products.
Objective: To evaluate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with a UV or DAD detector
-
pH meter
-
Calibrated oven and photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Dilute the stock solution with 3% H2O2 to a final concentration of 100 µg/mL. Incubate at room temperature for various time points (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Keep the solid compound in an oven at 60°C for 24 hours. Also, incubate the stock solution at 60°C for the same duration.
-
Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples using a suitable HPLC method (a reverse-phase C18 column is a good starting point). The mobile phase could be a gradient of acidified water and acetonitrile.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Ensure that the analytical method can separate the parent peak from all degradation product peaks (peak purity analysis).
-
If coupled with a mass spectrometer, identify the mass of the degradation products to elucidate the degradation pathway.
-
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Presumed decarboxylation pathway.
References
Technical Support Center: Purification of Crude 2,4-Dioxo-4-phenylbutanoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2,4-Dioxo-4-phenylbutanoic acid. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound synthesized via Claisen condensation?
A1: Crude this compound synthesized from the Claisen condensation of an acetophenone derivative and a dialkyl oxalate may contain several impurities. These can include unreacted starting materials such as acetophenone and diethyl oxalate, byproducts from side reactions like the self-condensation of the starting ester, and residual base used as a catalyst.[1][2][3] Upon workup, incomplete hydrolysis of the ester intermediate can also leave ethyl 2,4-dioxo-4-phenylbutyrate as an impurity.
Q2: What is the recommended storage condition for this compound?
A2: It is recommended to store this compound in a refrigerator, protected from light.[4] The compound is a solid, typically a light beige to beige powder.[5]
Q3: Is this compound susceptible to degradation during purification?
A3: Yes, as a β-keto acid, this compound can be prone to decarboxylation, especially when heated for prolonged periods in the presence of acid or base. This can lead to the formation of benzoylacetone as a byproduct. Careful temperature control during purification is crucial.
Q4: Can tautomerism of this compound affect its purification?
A4: Yes, this compound can exist in tautomeric forms, primarily the keto and enol forms.[4] This can sometimes lead to issues like oiling out during recrystallization or band broadening during chromatography. The presence of different tautomers in solution is a key characteristic of this molecule.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out | The melting point of the compound is lower than the boiling point of the solvent. The compound is significantly impure. | - Lower the temperature at which the compound dissolves by adding a co-solvent in which the compound is more soluble. - Try a solvent with a lower boiling point. - Purify the crude material by another method (e.g., acid-base extraction) to remove major impurities before recrystallization. |
| No crystal formation | - The solution is not supersaturated (too much solvent used). - The solution has cooled too rapidly. | - Boil off some of the solvent to increase the concentration of the compound. - Allow the solution to cool more slowly. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of pure this compound. |
| Low recovery | - Too much solvent was used. - The crystals were washed with a solvent that was not ice-cold. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of boiling solvent necessary to dissolve the crude product. - Ensure the rinsing solvent is thoroughly chilled. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. |
| Colored impurities in crystals | Colored impurities are co-precipitating with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. Be cautious as charcoal can absorb the product as well. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation | - Inappropriate mobile phase polarity. - Column overloading. | - Adjust the mobile phase polarity. For this polar acidic compound on a normal phase column (silica gel), a more polar eluent may be needed. For reverse phase, a more aqueous mobile phase may be required. - Reduce the amount of crude material loaded onto the column. |
| Tailing of the product peak | - Interaction of the acidic proton with the stationary phase (e.g., silica gel). - Presence of tautomers. | - Add a small amount of a volatile acid (e.g., acetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group. |
| Compound stuck on the column | The mobile phase is not polar enough to elute the highly polar compound. | - Gradually increase the polarity of the mobile phase. For silica gel chromatography, this could involve increasing the percentage of a polar solvent like methanol or ethyl acetate in a non-polar solvent like hexane. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the recrystallization of crude this compound from a mixed solvent system of ethanol and water.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Slowly add hot water dropwise until the solution becomes slightly cloudy, indicating the saturation point.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol/water mixture.
-
Dry the crystals under vacuum.
Expected Purity and Yield:
| Parameter | Value |
| Purity (by HPLC) | >98% |
| Yield | 70-85% |
| Appearance | Light beige to white crystalline solid |
Protocol 2: Purification by Acid-Base Extraction followed by Recrystallization
This protocol is effective for removing neutral and basic impurities.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate. The acidic product will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with fresh ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with dilute hydrochloric acid until the product precipitates out.
-
Collect the precipitated solid by vacuum filtration.
-
Further purify the solid by recrystallization as described in Protocol 1.
Protocol 3: Purification by Column Chromatography
This protocol is suitable for separating compounds with similar polarities.
Methodology:
-
Prepare a slurry of silica gel in the chosen mobile phase (e.g., a mixture of hexane and ethyl acetate with 0.5% acetic acid).
-
Pack a glass column with the silica gel slurry.
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column.
-
Elute the column with the mobile phase, gradually increasing the polarity if necessary.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure.
Recommended Column Chromatography Parameters:
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., from 9:1 to 1:1) with 0.5% Acetic Acid |
| Detection | UV light at 254 nm |
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Optimizing Enzymatic Reactions with 2-Oxo-4-phenylbutanoic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-oxo-4-phenylbutanoic acid in enzymatic reactions.
Troubleshooting Guide
This guide addresses common issues encountered during enzymatic reactions involving 2-oxo-4-phenylbutanoic acid, providing potential causes and solutions in a question-and-answer format.
| Problem | Potential Cause | Suggested Solution |
| Low or no product yield | Suboptimal reaction conditions. | Ensure the pH and temperature are optimized for the specific enzyme. For L-phenylalanine dehydrogenase, adjusting the pH can significantly impact the yield of L-homophenylalanine (L-HPA)[1]. |
| Inactive enzyme. | Verify the storage conditions and age of the enzyme. Perform an enzyme activity assay to confirm its functionality. | |
| Cofactor (NADH) depletion. | The reductive amination of 2-oxo-4-phenylbutanoic acid by L-phenylalanine dehydrogenase requires NADH[1]. Implement a cofactor regeneration system, such as using formate dehydrogenase to regenerate NADH from NAD+[1]. | |
| Reaction rate decreases over time | Enzyme instability. | Consider immobilizing the enzyme. Immobilization of phenylalanine dehydrogenase has been shown to improve its thermostability and storage stability[2]. |
| Substrate inhibition. | High concentrations of 2-oxo-4-phenylbutanoic acid may cause substrate inhibition. Determine the substrate inhibition constant (Ki) for your enzyme system and maintain the substrate concentration below inhibitory levels. For L-phenylalanine dehydrogenase, a substrate inhibition constant has been calculated[1]. | |
| Inconsistent results between experiments | Variability in reagent preparation. | Prepare fresh solutions of substrates, cofactors, and buffers for each experiment. Ensure accurate concentration measurements. |
| Fluctuations in temperature or pH. | Use a calibrated pH meter and a temperature-controlled incubator or water bath to maintain consistent reaction conditions. | |
| Difficulty in product purification | Presence of unreacted substrates and byproducts. | Utilize chromatographic techniques for purification. For instance, flash chromatography can be employed for the purification of related compounds[3]. High-performance liquid chromatography (HPLC) is a suitable method for analyzing and isolating 2-oxo-4-phenylbutanoic acid and its products[4]. |
Frequently Asked Questions (FAQs)
Q1: What is the primary application of 2-oxo-4-phenylbutanoic acid in enzymatic reactions?
A1: 2-oxo-4-phenylbutanoic acid is a key precursor in the enzymatic synthesis of L-homophenylalanine (L-HPA)[1]. L-HPA is a valuable intermediate for the production of angiotensin-converting enzyme (ACE) inhibitors, which are used in the management of hypertension and congestive heart failure[1][2].
Q2: Which enzyme is commonly used to catalyze reactions with 2-oxo-4-phenylbutanoic acid?
A2: L-phenylalanine dehydrogenase (PheDH) is the enzyme used for the reductive amination of 2-oxo-4-phenylbutanoic acid to produce L-HPA[1].
Q3: What are the optimal conditions for the enzymatic conversion of 2-oxo-4-phenylbutanoic acid?
A3: The optimal conditions depend on the specific enzyme and reaction setup. For L-phenylalanine dehydrogenase from Rhodococcus sp., the free enzyme exhibits an optimal pH of 8.5. Immobilization of this enzyme can broaden the optimal pH range[2]. Adjusting the pH and temperature can lead to a high yield of the product[1].
Q4: Is cofactor regeneration necessary for this reaction?
A4: Yes. The reductive amination catalyzed by L-phenylalanine dehydrogenase consumes NADH. To ensure the reaction proceeds efficiently and to reduce costs, a cofactor regeneration system is crucial. A common method is to use formate dehydrogenase, which regenerates NADH from NAD+ using formate as a substrate[1][2].
Q5: Can 2-oxo-4-phenylbutanoic acid act as an enzyme inhibitor?
A5: While not extensively documented as a general inhibitor, high concentrations of 2-oxo-4-phenylbutanoic acid can lead to substrate inhibition in reactions catalyzed by L-phenylalanine dehydrogenase[1]. It is important to determine the kinetic parameters, including the inhibition constant, for your specific experimental setup.
Quantitative Data Summary
The following tables summarize the kinetic parameters of L-phenylalanine dehydrogenase for the synthesis of L-homophenylalanine.
Table 1: Kinetic Constants of L-phenylalanine Dehydrogenase [1]
| Substrate | Michaelis-Menten Constant (Km) |
| 2-oxo-4-phenylbutanoic acid | 0.23 mM |
| Ammonium (NH4+) | 185 mM |
| NADH | 0.033 mM |
Note: Data obtained from studies on L-phenylalanine dehydrogenase for the production of L-HPA.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of L-Homophenylalanine (L-HPA)
This protocol is based on the reductive amination of 2-oxo-4-phenylbutanoic acid using L-phenylalanine dehydrogenase with NADH regeneration[1][2].
Materials:
-
L-phenylalanine dehydrogenase (PheDH)
-
Formate dehydrogenase (FDH)
-
2-oxo-4-phenylbutanoic acid
-
Ammonium formate (or ammonium chloride and sodium formate)
-
NAD+
-
Reaction buffer (e.g., 750 mM NH4OH-HCl, pH 8.5)[2]
-
Deionized water
-
Temperature-controlled reaction vessel
-
pH meter
Procedure:
-
Prepare the reaction mixture in the reaction buffer. A typical mixture contains 2-oxo-4-phenylbutanoic acid, ammonium formate (as both the amine donor and the substrate for FDH), and a catalytic amount of NAD+.
-
Equilibrate the reaction mixture to the optimal temperature for the enzymes (e.g., 25°C or as determined for your specific enzymes)[1].
-
Add L-phenylalanine dehydrogenase and formate dehydrogenase to the reaction mixture to initiate the reaction.
-
Maintain the pH of the reaction at the optimum for PheDH (e.g., pH 8.5) throughout the reaction by adding a suitable acid or base as needed[2].
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing the formation of L-HPA using a suitable analytical method, such as HPLC[4].
-
Once the reaction is complete, the product can be purified from the reaction mixture.
Protocol 2: Enzyme Activity Assay for L-phenylalanine Dehydrogenase
This assay measures the initial rate of NADH oxidation during the reductive amination of 2-oxo-4-phenylbutanoic acid[2].
Materials:
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Cuvettes
-
Assay buffer (e.g., 750 mM NH4OH-HCl, pH 8.5)
-
NADH solution (e.g., 0.4 mM)
-
2-oxo-4-phenylbutanoic acid solution (e.g., 5 mM)
-
L-phenylalanine dehydrogenase solution (limiting amount)
Procedure:
-
Prepare the assay mixture in a cuvette by combining the assay buffer, NADH solution, and 2-oxo-4-phenylbutanoic acid solution.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired temperature (e.g., 25°C).
-
Initiate the reaction by adding a small, limiting amount of the L-phenylalanine dehydrogenase solution to the cuvette and mix quickly.
-
Immediately begin recording the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH.
-
Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
Visualizations
Caption: Enzymatic synthesis of L-HPA with NADH regeneration.
Caption: Troubleshooting workflow for low product yield.
References
addressing signal broadening in NMR spectra of 4-phenyl-2,4-dioxobutanoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering signal broadening in the NMR spectra of 4-phenyl-2,4-dioxobutanoic acid.
Troubleshooting Guides and FAQs
Q1: Why are the peaks in my 1H NMR spectrum of 4-phenyl-2,4-dioxobutanoic acid broad?
A1: Signal broadening in the NMR spectrum of 4-phenyl-2,4-dioxobutanoic acid can arise from several factors:
-
Keto-Enol Tautomerism: This is a primary cause of signal broadening for this molecule. 4-phenyl-2,4-dioxobutanoic acid exists in a dynamic equilibrium between its diketo and enol forms.[1] If the rate of this exchange is on the same timescale as the NMR experiment, it can lead to broadened signals. The predominant form in solution can be influenced by the solvent and pH.[1][2]
-
Poor Shimming: An inhomogeneous magnetic field is a common cause of broad peaks for any NMR experiment.[2] This can be rectified by carefully shimming the spectrometer.
-
Sample Concentration: High sample concentrations can lead to increased viscosity and intermolecular interactions, resulting in broader signals.[3]
-
Inhomogeneous Sample: If the sample is not fully dissolved or contains particulate matter, it can lead to broadened lines.[2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic substances can cause significant line broadening.
Q2: How can I determine if keto-enol tautomerism is the cause of the signal broadening?
A2: The chemical exchange between tautomers is often temperature-dependent. Performing a variable temperature (VT) NMR experiment can help confirm this. If the exchange rate changes with temperature, you will observe changes in the peak widths. At lower temperatures, the exchange may slow down, resulting in sharper, distinct signals for each tautomer. Conversely, at higher temperatures, the exchange may become rapid, leading to a single, sharp, averaged signal.
Q3: What role does the solvent play in the NMR spectrum of 4-phenyl-2,4-dioxobutanoic acid?
A3: The solvent can significantly influence the keto-enol equilibrium. Polar, protic solvents can enhance the rate of tautomerization.[1] In aprotic solvents like DMSO-d6, the enol form is often the prevailing one.[3] Trying different deuterated solvents (e.g., CDCl3, Acetone-d6, DMSO-d6) can help to resolve broadened peaks by shifting the equilibrium.
Q4: I suspect my sample concentration is too high. What is a good starting concentration for 1H NMR?
A4: For a typical high-field NMR spectrometer, a concentration of 5-10 mg of your compound in 0.5-0.7 mL of deuterated solvent is a good starting point. If you observe broad peaks, diluting the sample is a straightforward troubleshooting step.
Q5: My baseline is noisy and my peaks are still broad after addressing the common issues. What else can I do?
A5: If you continue to experience issues, consider the following:
-
Number of Scans: Increasing the number of scans can improve the signal-to-noise ratio. The signal-to-noise ratio increases with the square root of the number of scans.
-
Sample Purity: Ensure your sample is free from paramagnetic impurities. If necessary, repurify your compound.
-
NMR Tube Quality: Use high-quality NMR tubes that are clean and dry to avoid any contaminants.
Quantitative Data
The following table summarizes the reported 1H and 13C NMR chemical shifts for the different forms of 4-phenyl-2,4-dioxobutanoic acid (4PDA) in a highly acidic medium (CF3COOD), where the enol form is predominant.[1]
| Form | Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Enol I | Hγ | 7.23 | - |
| Cα | - | 165.0 | |
| Cβ | - | 170.0 | |
| Cγ | - | 95.0 | |
| Cδ | - | 185.0 | |
| Diketo (Calculated) | Hγ (CH2) | 3.89, 5.14 | - |
| Cγ | - | 36.38 |
Note: In many common NMR solvents, the diketo form of 4-phenyl-2,4-dioxobutanoic acid is present in very low concentrations and may not be detectable.[1]
Experimental Protocols
Protocol for High-Resolution 1H NMR of 4-phenyl-2,4-dioxobutanoic acid
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of 4-phenyl-2,4-dioxobutanoic acid.
-
Dissolve the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Filter the solution through a small plug of glass wool into a high-quality 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is required.
-
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a narrow and symmetrical lock signal. This is a critical step for obtaining high-resolution spectra.
-
-
Acquisition Parameters (Example for a 400 MHz spectrometer):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: Start with 16 scans and increase as needed to improve the signal-to-noise ratio.
-
Temperature: 298 K (25 °C).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID.
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the signals.
-
Analyze the spectrum for chemical shifts, coupling constants, and peak shapes.
-
Visualizations
Caption: Troubleshooting workflow for addressing signal broadening.
Caption: Relationship between tautomerism and signal broadening.
References
Technical Support Center: Quantitative Analysis of 2,4-Dioxo-4-phenylbutanoic Acid
This technical support center provides guidance and troubleshooting for the quantitative analysis of 2,4-Dioxo-4-phenylbutanoic acid (DPBA). It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound (DPBA) to consider during analysis?
A1: this compound (CAS No: 5817-92-5) is a solid with a molecular weight of 192.17 g/mol and a melting point of approximately 150°C.[1] A critical property is its tautomerism, meaning it can exist in equilibrium between a diketo and an enol form.[1] This can potentially lead to peak splitting or broadening in chromatography. It is also important to protect it from light and store it at a controlled temperature (10°C - 25°C) to ensure its stability.[1]
Q2: Which analytical techniques are most suitable for the quantitative analysis of DPBA?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common and effective techniques for the quantitative analysis of keto acids like DPBA. LC-MS/MS offers higher sensitivity and selectivity, which is particularly beneficial for analyzing complex biological matrices.
Q3: Are there any specific sample preparation considerations for DPBA analysis?
A3: Yes, due to its acidic nature and potential for instability, sample preparation is crucial. Key considerations include:
-
pH control: The pH of the sample and mobile phase should be controlled to ensure consistent ionization and chromatographic behavior.
-
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances from complex matrices like plasma or tissue homogenates.
-
Derivatization: While not always necessary, derivatization can sometimes improve chromatographic properties and detection sensitivity, especially for HPLC-UV analysis.
Q4: How can I address the issue of tautomerism in my chromatographic analysis?
A4: Tautomerism can be managed by optimizing the mobile phase conditions. Adjusting the pH or the organic modifier composition can often favor one tautomeric form, resulting in a single, sharp peak. It is crucial to ensure these conditions are consistent across all samples and standards for reproducible quantification.
Experimental Protocols
General HPLC-UV Method for Quantification of DPBA
This protocol provides a general starting point for developing a quantitative HPLC-UV method for this compound. Optimization will be required for specific applications and matrices.
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
2. Reagents and Materials:
-
This compound reference standard.
-
HPLC-grade acetonitrile and methanol.
-
HPLC-grade water.
-
Formic acid or phosphoric acid.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.
-
Initial conditions: 95% aqueous phase.
-
Gradient: Linearly increase the organic phase to 95% over 10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of DPBA (typically around 254 nm).
-
Injection Volume: 10 µL.
4. Standard Preparation:
-
Prepare a stock solution of DPBA (1 mg/mL) in methanol.
-
Perform serial dilutions with the initial mobile phase composition to create a calibration curve (e.g., 1-100 µg/mL).
5. Sample Preparation (Illustrative for Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Experimental Workflow
Caption: Workflow for quantitative analysis of DPBA by HPLC.
Data Presentation
Table 1: Illustrative Method Validation Parameters for DPBA Quantification
| Parameter | Acceptance Criteria | Illustrative Result |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | - | 1 - 100 µg/mL |
| Precision (%RSD) | ≤ 15% | < 10% |
| Accuracy (%Recovery) | 85 - 115% | 92 - 108% |
| Limit of Detection (LOD) | - | 0.5 µg/mL |
| Limit of Quantification (LOQ) | - | 1.0 µg/mL |
Table 2: Example of DPBA Stability Data
| Condition | Duration | % Recovery |
| Bench-top (Room Temp) | 4 hours | 98.5% |
| Autosampler (4°C) | 24 hours | 99.2% |
| Freeze-Thaw Cycles (3) | - | 95.8% |
| Long-term (-20°C) | 30 days | 97.1% |
Troubleshooting Guide
Caption: Common HPLC troubleshooting pathways for DPBA analysis.
References
Validation & Comparative
A Comparative Guide to the Inhibitory Activity of 2,4-Dioxo-4-phenylbutanoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory activity of 2,4-Dioxo-4-phenylbutanoic acid and its analogs against a range of enzymatic targets. The information presented is curated from peer-reviewed scientific literature and is intended to support research and drug discovery efforts in the fields of virology, oncology, and metabolic diseases.
Executive Summary
This compound, a diketo acid derivative, and its analogs have emerged as a versatile scaffold for the development of potent enzyme inhibitors. These compounds have demonstrated significant inhibitory activity against several key enzymes, including influenza polymerase endonuclease, Src Kinase, HIV-1 integrase, and glycolic acid oxidase. Their mechanism of action often involves the chelation of essential metal ions within the enzyme's active site, disrupting catalytic function. This guide presents a comparative analysis of their inhibitory potency, details the experimental protocols for activity assessment, and visualizes the targeted signaling pathways and inhibitory mechanisms.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the inhibitory activity (IC50 values) of this compound and its analogs against various enzymatic targets. The data highlights the structure-activity relationships, demonstrating how modifications to the core structure influence inhibitory potency.
Table 1: Inhibition of Influenza Polymerase Endonuclease by 4-Substituted 2,4-Dioxobutanoic Acid Derivatives
| Compound | Substituent (R) | IC50 (µM) |
| 1 | H (this compound) | 21.3 |
| 2 | 4-Piperidinyl | 0.19 |
| 3 | 4-Morpholinyl | 0.43 |
| 4 | 4-(4-Fluorobenzyl) | Not specified |
Note: Data extracted from a study on influenza polymerase inhibitors. The IC50 values represent the concentration required for 50% inhibition of the endonuclease activity.[1]
Table 2: Inhibition of Src Kinase by Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
| Compound | Substituent (X) on Phenyl Ring | IC50 (µM) |
| 3a | H | 59.2 ± 0.1 |
| 3b | 3-CH3 | 48.3 ± 0.2 |
| 3c | 2,4-di-Cl | 90.3 ± 0.3 |
| 3d | 4-F | 75.1 ± 0.1 |
| 3e | 4-OCH3 | 50.4 ± 0.2 |
| 3f | 4-Cl | 62.5 ± 0.1 |
| Staurosporine (Reference) | - | 0.02 ± 0.001 |
Note: All experiments were carried out in triplicate. The IC50 values represent the concentration of the compound that inhibited enzyme activity by 50%.
Table 3: Inhibition of HIV-1 Integrase by Diketo Acid Analogs
| Compound | Description | Strand Transfer IC50 (nM) | 3'-Processing IC50 (nM) |
| L-731,988 | Diketo acid prototype | 100 | >10,000 |
| Compound II | More potent diketo acid analog | ~5-10 | Not specified |
| L-708,906 | Diketo acid inhibitor | ~12,000 (EC50) | Not specified |
Note: The data indicates that diketo acids are potent and selective inhibitors of the strand transfer step of HIV-1 integration.[2][3] EC50 represents the effective concentration for 50% inhibition of virus replication.
Table 4: Inhibition of Glycolic Acid Oxidase by 4-Substituted 2,4-Dioxobutanoic Acids
| Compound | 4-Substituent | I50 (M) |
| 8 | 4'-Bromo[1,1'-biphenyl]-4-yl | 6 x 10⁻⁸ |
| 13 | 4'-[[(3,4-Dihydro-3-hydroxy-2H-1,5-benzodioxepin-3-yl)methyl]thio][1,1'-biphenyl]-4-yl | 6 x 10⁻⁸ |
Note: These compounds are potent in vitro inhibitors of porcine liver glycolic acid oxidase.[4]
Experimental Protocols
Detailed methodologies for the key enzyme inhibition assays are provided below.
Influenza Polymerase Endonuclease Inhibition Assay
A fluorescence polarization (FP) assay is a common high-throughput method to screen for endonuclease inhibitors.[5]
-
Reagents and Materials: Purified influenza PA endonuclease domain, a fluorescein-labeled compound that binds to the active site, assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM MnCl2, 1 mM DTT), test compounds (this compound and its analogs), and 384-well plates.
-
Assay Procedure:
-
A solution of the fluorescent ligand is prepared in the assay buffer.
-
The test compounds are serially diluted in DMSO and then added to the wells.
-
The purified PA endonuclease is added to the wells, and the mixture is incubated at room temperature for a specified period (e.g., 30 minutes) to allow for binding.
-
The fluorescence polarization is measured using a plate reader.
-
-
Data Analysis: The decrease in fluorescence polarization indicates the displacement of the fluorescent ligand by the test compound. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Src Kinase Inhibition Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.[6]
-
Reagents and Materials: Recombinant Src kinase, a suitable substrate (e.g., poly(E,Y)4:1), ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA), test compounds, and 96-well plates.
-
Assay Procedure:
-
The kinase reaction is initiated by mixing Src kinase, the substrate, ATP, and the test compound in the assay buffer.
-
The reaction is incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).
-
The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis: The luminescence is proportional to the amount of ADP produced and thus to the kinase activity. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
HIV-1 Integrase Inhibition Assay
This assay measures the inhibition of the strand transfer step of HIV-1 integration.[3][7]
-
Reagents and Materials: Recombinant HIV-1 integrase, oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and the target DNA, assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MnCl2 or MgCl2, 1 mM DTT), test compounds, and a method for detecting the strand transfer product (e.g., gel electrophoresis and autoradiography or a fluorescence-based method).
-
Assay Procedure:
-
HIV-1 integrase is pre-incubated with the donor DNA to form the integrase-DNA complex.
-
The test compound is added to the reaction mixture.
-
The strand transfer reaction is initiated by the addition of the target DNA.
-
The reaction is allowed to proceed at 37°C and then stopped.
-
-
Data Analysis: The amount of strand transfer product is quantified. The IC50 value is calculated from the dose-response curve of the inhibitor.
Glycolic Acid Oxidase Inhibition Assay
The activity of glycolic acid oxidase can be monitored by measuring the rate of oxygen consumption or the formation of hydrogen peroxide.
-
Reagents and Materials: Purified glycolic acid oxidase, glycolic acid (substrate), assay buffer (e.g., phosphate buffer at a specific pH), a method to detect H2O2 (e.g., horseradish peroxidase-coupled assay), or an oxygen electrode, and test compounds.
-
Assay Procedure:
-
The enzyme is pre-incubated with the test compound in the assay buffer.
-
The reaction is initiated by the addition of glycolic acid.
-
The rate of the reaction is monitored by measuring the change in absorbance (for H2O2 detection) or the decrease in oxygen concentration.
-
-
Data Analysis: The initial rates of the reaction at different inhibitor concentrations are determined. The IC50 value is calculated from the plot of percentage inhibition versus inhibitor concentration.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways, inhibitory mechanisms, and experimental workflows.
Caption: Mechanism of metalloenzyme inhibition by diketo acids.
Caption: Inhibition of the Src kinase signaling pathway.
Caption: Workflow of HIV-1 integrase inhibition.
Caption: General experimental workflow for enzyme inhibition assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Diketo acid inhibitor mechanism and HIV-1 integrase: Implications for metal binding in the active site of phosphotransferase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Human Immunodeficiency Virus Type 1 Integration by Diketo Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycolic acid oxidase. 4-substituted 2,4-dioxobutanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. pnas.org [pnas.org]
Confirming the Binding Site of 2,4-Dioxo-4-phenylbutanoic Acid on Target Proteins: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the binding interactions of 2,4-Dioxo-4-phenylbutanoic acid (DPBA) with its established protein targets. We present experimental data on its binding affinity and compare it with alternative inhibitors. Detailed experimental protocols for key binding confirmation assays are also provided to support further research and drug development efforts.
Overview of this compound and its Targets
This compound is a small molecule inhibitor known to target key proteins in pathogenic organisms, demonstrating its potential as a therapeutic agent. This guide focuses on its interaction with two primary targets:
-
Influenza Virus PA Endonuclease: An essential enzyme for influenza virus replication, responsible for the "cap-snatching" mechanism that allows the virus to transcribe its own mRNA.
-
Macrophage Migration Inhibitory Factor (MIF): A pro-inflammatory cytokine and tautomerase involved in the pathogenesis of various inflammatory diseases.
Quantitative Comparison of Inhibitor Binding
The following table summarizes the binding affinities of DPBA and its alternatives for their respective target proteins. This data is crucial for evaluating the potency and potential efficacy of these compounds.
| Target Protein | Inhibitor | Binding Affinity (IC₅₀/Kᵢ) |
| Influenza PA Endonuclease | This compound (DPBA) derivatives | 0.18 - 0.71 µM (in vitro transcription inhibition)[1][2] |
| Baloxavir marboxil (active form: Baloxavir acid) | Kᵢapp: 12 nM[3] | |
| Macrophage Migration Inhibitory Factor (MIF) | This compound (DPBA) | Specific IC₅₀ not found, but inhibits tautomerase activity |
| ISO-1 | IC₅₀: ~7 µM[4][5][6] |
Binding Site Confirmation and Experimental Protocols
Accurate determination of the inhibitor binding site is fundamental for structure-based drug design and understanding the mechanism of action.
Influenza PA Endonuclease
The binding of DPBA to the influenza PA endonuclease has been elucidated by X-ray crystallography[7].
Binding Site: DPBA chelates the two essential manganese ions within the active site of the PA endonuclease[7]. The precise interactions can be visualized in the Protein Data Bank (PDB) entry 4AWF [7].
Alternative Inhibitor: Baloxavir marboxil (prodrug) is converted to its active form, baloxavir acid, which also targets the active site of the PA endonuclease by chelating the divalent metal ions[3].
Experimental Workflow: X-ray Crystallography
Macrophage Migration Inhibitory Factor (MIF)
DPBA is known to inhibit the tautomerase activity of MIF, suggesting it binds within or near the enzyme's active site.
Binding Site: DPBA is proposed to bind to the tautomerase active site of MIF.
Alternative Inhibitor: ISO-1 is a well-characterized MIF inhibitor that binds to the tautomerase active site, inhibiting its pro-inflammatory activities[1][4].
Experimental Protocol: MIF Tautomerase Inhibition Assay
This assay spectrophotometrically measures the rate of tautomerization of a substrate, such as L-dopachrome methyl ester or 4-hydroxyphenylpyruvate (4-HPP), by MIF. A decrease in the rate of substrate conversion in the presence of an inhibitor indicates binding to the active site.
-
Reagents:
-
Purified recombinant human or murine MIF.
-
Substrate stock solution (e.g., 4-HPP in an appropriate buffer).
-
Inhibitor stock solution (DPBA or ISO-1) in a suitable solvent (e.g., DMSO).
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 6.6).
-
-
Procedure:
-
Pre-incubate MIF with varying concentrations of the inhibitor in the assay buffer for a defined period (e.g., 5-20 minutes) at room temperature.
-
Initiate the enzymatic reaction by adding the substrate to the MIF-inhibitor mixture.
-
Monitor the change in absorbance at a specific wavelength (e.g., 305 nm for 4-HPP) over time using a spectrophotometer.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Experimental Workflow: Site-Directed Mutagenesis for Binding Site Confirmation
To definitively identify the amino acid residues crucial for inhibitor binding, site-directed mutagenesis can be employed. By mutating key residues within the putative binding pocket and observing the effect on inhibitor potency, the binding site can be mapped.
References
- 1. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inactivation of the phenylpyruvate tautomerase activity of macrophage migration inhibitory factor by 2-oxo-4-phenyl-3-butynoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors | PLOS One [journals.plos.org]
- 5. research.rug.nl [research.rug.nl]
- 6. www2.sbbq.org.br [www2.sbbq.org.br]
- 7. Discovery of Human Macrophage Migration Inhibitory Factor (MIF)-CD74 Antagonists via Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Experimental and Computational Results for 2,4-Dioxo-4-phenylbutanoic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental findings and computational predictions for 2,4-Dioxo-4-phenylbutanoic acid (DPBA), a known inhibitor of viral polymerases. By objectively comparing published data, this document aims to offer valuable insights for researchers in the fields of virology, medicinal chemistry, and computational drug design.
Executive Summary
This compound has emerged as a significant scaffold in the development of antiviral agents, particularly targeting the endonuclease activity of influenza virus polymerase. Experimental assays consistently demonstrate its inhibitory potential, with analogs exhibiting potencies in the nanomolar to low micromolar range. These empirical findings are strongly supported by computational studies, including molecular docking and pharmacophore modeling, which elucidate the molecular basis of its inhibitory action and predict its binding mode. This guide synthesizes the available data, presenting a clear comparison of experimental and computational results to validate the therapeutic potential of this compound class.
Data Presentation: Experimental vs. Computational Findings
The following tables summarize the key quantitative data from both experimental and computational studies on DPBA and its analogs.
Table 1: Experimental Inhibitory Activity of this compound and Analogs against Influenza Virus
| Compound | Target | Assay Type | IC50 | Reference |
| 4-substituted 2,4-dioxobutanoic acids | Influenza Virus Replication | Cell-based yield reduction | 0.18 - 0.71 µM | [1] |
| 4-substituted 2,4-dioxobutanoic acids | Influenza Virus Transcription | In vitro transcription | 0.32 - 0.54 µM | [1] |
| 4-([1,1'-biphenyl]-4-yl)-2,4-dioxobutanoic acid | Influenza A Polymerase Heterotrimer | Endonuclease activity assay | 17.7 nM | [2] |
| 4-(1,4-bis(4-chlorobenzyl)piperidin-4-yl)-2,4-dioxobutanoic acid | Influenza A Polymerase Heterotrimer | Endonuclease activity assay | 15.6 nM | [2] |
| Compound 20 (a 2,4-dioxobutanoic acid derivative) | Influenza PA-Nter Endonuclease | Enzymatic assay | 12 µM | [3] |
| This compound (DPBA) | Influenza PA-Nter Endonuclease | Enzymatic assay | More potent than 12 µM (used as a positive control) | [3] |
Table 2: Computational Predictions for this compound Binding
| Computational Method | Target Protein | Predicted Property | Key Findings | Reference |
| Molecular Docking | Influenza PA-Nter Endonuclease | Binding Pose and Interactions | DPBA is predicted to chelate the two manganese ions in the active site, a binding mode confirmed by X-ray crystallography. | [3][4] |
| Ligand-based Virtual Screening | Bunyamwera Virus Endonuclease | Identification of similar compounds | DPBA was used as a template to successfully identify other potential antiviral compounds. | [5] |
| Molecular Docking | Influenza A Virus RNA Polymerase (6E6W) | Docking Score | A filtered hit molecule showed a docking score of -6.622 kcal/mol, with interactions similar to known diketo acid inhibitors. | [6] |
Experimental Protocols
In Vitro Influenza Endonuclease Activity Assay
A key experimental method to determine the inhibitory potential of compounds like DPBA is the in vitro endonuclease activity assay. The following is a generalized protocol based on published studies[2][7]:
-
Protein Expression and Purification: The influenza virus PA endonuclease domain (PA-Nter) or the full polymerase heterotrimer (PA, PB1, PB2) is expressed in a suitable system (e.g., E. coli or insect cells) and purified using affinity chromatography.
-
Substrate: A single-stranded DNA or a fluorogenic RNA substrate is used to mimic the host pre-mRNA.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing Mn2+ ions, which are essential for the endonuclease catalytic activity.
-
Inhibition Assay: The purified enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., DPBA) before the addition of the substrate.
-
Detection: The cleavage of the substrate is monitored over time. For DNA substrates, this can be visualized by gel electrophoresis. For fluorogenic RNA substrates, the increase in fluorescence upon cleavage is measured using a plate reader.
-
IC50 Determination: The concentration of the inhibitor that reduces the enzymatic activity by 50% (IC50) is calculated by fitting the dose-response data to a suitable equation.
Mandatory Visualization
Signaling Pathway: Inhibition of Influenza Virus Replication
The following diagram illustrates the mechanism by which this compound inhibits influenza virus replication by targeting the cap-snatching process.
Caption: Inhibition of influenza virus replication by DPBA.
Experimental Workflow: In Silico to In Vitro Validation
This diagram outlines the typical workflow for identifying and validating potential enzyme inhibitors, a process that has been applied to compounds like DPBA.
Caption: A typical drug discovery workflow.
Conclusion
The convergence of experimental and computational data strongly supports the role of this compound as a potent inhibitor of the influenza virus endonuclease. Experimental assays have established the high potency of this class of molecules, with analogs reaching nanomolar efficacy. Computational models have not only corroborated these findings by predicting favorable binding interactions but have also provided a structural basis for this inhibition, which has been validated by X-ray crystallography[4]. This cross-validation underscores the power of integrating computational and experimental approaches in modern drug discovery and solidifies this compound as a valuable lead scaffold for the development of novel antiviral therapeutics.
References
- 1. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical characterization of recombinant influenza A polymerase heterotrimer complex: Endonuclease activity and evaluation of inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lirias.kuleuven.be [lirias.kuleuven.be]
- 4. rcsb.org [rcsb.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different synthetic routes for 2,4-Dioxo-4-phenylbutanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic routes for 2,4-Dioxo-4-phenylbutanoic acid, a significant building block in medicinal chemistry. The efficacy of each method is evaluated based on reaction yield, time, and conditions, supported by detailed experimental protocols and data.
Executive Summary
The synthesis of this compound is predominantly achieved through a two-step process involving the initial formation of its ethyl ester, ethyl 2,4-dioxo-4-phenylbutanoate (also known as ethyl benzoylpyruvate), followed by hydrolysis. The most effective and widely employed method for the synthesis of the intermediate ester is the Claisen condensation of acetophenone with diethyl oxalate. This guide details and compares two variations of this condensation—a conventional heating method and a microwave-assisted approach—along with an alternative one-pot synthesis via a Grignard reaction.
The microwave-assisted Claisen condensation emerges as a superior method, offering a significantly reduced reaction time and a high yield. The conventional method, while effective, requires a much longer reaction duration. The Grignard route presents a viable, high-yield alternative, though it involves the preparation of a Grignard reagent. The final hydrolysis step to yield this compound is typically achieved under acidic conditions.
Comparison of Synthetic Routes for Ethyl 2,4-Dioxo-4-phenylbutanoate
| Parameter | Conventional Claisen Condensation | Microwave-Assisted Claisen Condensation | Grignard Reaction Synthesis |
| Starting Materials | Acetophenone, Diethyl oxalate | Acetophenone, Diethyl oxalate | β-Bromophenylethane, Magnesium, Diethyl oxalate |
| Base/Reagent | Sodium ethoxide (NaOEt) | Sodium methoxide (NaOMe) | Not applicable |
| Solvent | Dry ethanol | Not specified (likely a polar solvent) | Methyl tert-butyl ether, Isopropyl ether |
| Reaction Time | Overnight stirring + 30 min heating | 10 minutes | 2 hours (Grignard prep) + subsequent reaction |
| Temperature | 80°C | -5 to 5°C | 50-60°C (Grignard prep), then 0-10°C |
| Yield | Moderate (not explicitly stated) | 79%[1] | 88%[2] |
| Key Advantages | Utilizes common lab reagents | Extremely rapid, high yield | High yield, one-pot for the ester |
| Key Disadvantages | Long reaction time | Requires microwave reactor | Requires preparation of Grignard reagent |
Experimental Protocols
Route 1: Claisen Condensation (Conventional Method)
This route involves the base-catalyzed condensation of acetophenone and diethyl oxalate to form ethyl 2,4-dioxo-4-phenylbutanoate, which is then hydrolyzed.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate [2]
-
Freshly prepare sodium ethoxide by dissolving sodium metal (10 mmol) in dry ethanol (10 mL).
-
To the stirred solution of sodium ethoxide, add a mixture of diethyl oxalate (10 mmol) and acetophenone (10 mmol) dropwise.
-
Stir the reaction mixture overnight at room temperature.
-
Heat the mixture at 80°C for 30 minutes.
-
Cool the reaction mixture and acidify with sulfuric acid to a pH of 2.
-
Extract the product with dichloromethane.
-
Dry the organic phase over sodium sulfate (Na2SO4) and evaporate the solvent under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure ethyl 4-hydroxy-2-oxo-4-phenylbut-3-enoate (the enol tautomer of ethyl 2,4-dioxo-4-phenylbutanoate).
Step 2: Hydrolysis to this compound
-
Dissolve the ethyl 2,4-dioxo-4-phenylbutanoate from Step 1 in a mixture of acetic acid and hydrochloric acid.
-
Heat the solution under reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry to yield this compound.
Route 2: Microwave-Assisted Claisen Condensation
This is a rapid and high-yield variation of the Claisen condensation.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate [1][3]
-
To an 80 mL round-bottom flask, add 0.88 g of 27% sodium methoxide solution.
-
With stirring and under an ice bath, add a mixture of acetophenone (10 mmol) and diethyl oxalate (10 mmol) dropwise, maintaining the temperature below 0°C. The addition should take approximately 10 minutes.
-
Place the reaction mixture in a microwave reactor and irradiate for 10 minutes, maintaining the temperature between -5 and 5°C.
-
Pour the reaction solution into a mixture of dilute acid and ice water.
-
Separate the two phases using a separatory funnel.
-
Extract the aqueous phase twice with toluene.
-
Combine the organic phases, dry over anhydrous sodium sulfate, and remove the solvent.
-
Purify the crude product by column chromatography (ethyl acetate:petroleum ether) to yield 1.73 g (79%) of ethyl benzoylpyruvate.[1]
Step 2: Hydrolysis to this compound
Follow the same hydrolysis protocol as described in Route 1, Step 2.
Route 3: Grignard Reaction Synthesis
This alternative route provides the ethyl ester in a one-pot synthesis from β-bromophenylethane.
Synthesis of Ethyl 2-oxo-4-phenylbutyrate [2]
-
Prepare a Grignard reagent from β-bromophenylethane (0.3 mol) and magnesium (0.3 mol) in a mixture of methyl tert-butyl ether and isopropyl ether. The reaction is initiated with a small amount of tetrahydrofuran and iodine and maintained at 50-60°C for 2 hours.
-
In a separate flask, cool a solution of diethyl oxalate (0.33 mol) in methyl tert-butyl ether to -10 to 0°C.
-
Add the prepared Grignard solution dropwise to the diethyl oxalate solution, maintaining the temperature between 0-10°C. Stir for an additional 2 hours at this temperature.
-
In a separate flask, prepare a 10% aqueous HCl solution and cool to 0-5°C.
-
Add the reaction mixture from step 3 and an additional 30g of 31% HCl to the cooled acid solution for hydrolysis, keeping the temperature below 10°C.
-
After 30 minutes of insulation, separate the layers.
-
Wash the organic layer successively with water, aqueous NaHCO3, and saturated brine.
-
Dry the organic layer with anhydrous sodium sulfate and concentrate under reduced pressure to obtain 55g (88%) of ethyl 2-oxo-4-phenylbutyrate.[2]
Visualizing the Synthetic Pathways
Below are the graphical representations of the described synthetic routes.
Caption: Claisen condensation route to this compound.
References
A Comparative Guide to the Biological Activities of 2,4-Dioxo-4-phenylbutanoic Acid and 4-phenylbutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of two structurally related compounds: 2,4-Dioxo-4-phenylbutanoic acid (DPBA) and 4-phenylbutyric acid (4-PBA). While both molecules share a phenylbutanoic acid scaffold, their distinct functional groups confer markedly different pharmacological profiles. This document summarizes their primary biological targets, mechanisms of action, and therapeutic potential, supported by available experimental data.
At a Glance: Key Biological Activities
| Feature | This compound (DPBA) | 4-phenylbutyric Acid (4-PBA) |
| Primary Biological Activity | Antiviral (Influenza Endonuclease Inhibitor) | Histone Deacetylase (HDAC) Inhibitor, Chemical Chaperone |
| Primary Mechanism of Action | Inhibition of viral cap-dependent endonuclease, preventing viral mRNA transcription. | Inhibition of HDAC enzymes leading to histone hyperacetylation and altered gene expression; Alleviation of endoplasmic reticulum (ER) stress. |
| Therapeutic Potential | Treatment of influenza virus infections. | Cancer therapy, urea cycle disorders, cystic fibrosis, neurodegenerative diseases, and certain viral infections. |
This compound (DPBA): A Potent Antiviral Agent
This compound, also known as benzoylpyruvic acid, is a potent inhibitor of the influenza virus. Its primary mechanism of action is the targeted inhibition of the viral cap-dependent endonuclease, a crucial enzyme for viral replication.[1][2][3]
Mechanism of Action: Inhibition of Viral Endonuclease
The influenza virus utilizes a "cap-snatching" mechanism to initiate the transcription of its genome. This process involves the viral endonuclease cleaving the 5' caps from host cell pre-mRNAs to use as primers for viral mRNA synthesis. DPBA and its derivatives specifically target and inhibit this endonuclease activity.[1][3] This inhibition is highly selective for the viral enzyme, with no significant effect on other viral or cellular polymerases.[1]
Mechanism of action of this compound (DPBA).
Quantitative Data: Antiviral Activity
| Assay | Virus | IC₅₀ | Reference |
| In vitro transcription | Influenza A and B viruses | 0.32 to 0.54 µM | [3] |
| Virus Yield Reduction | Influenza virus | 0.18 to 0.71 µM | [3] |
| Fluorescence Polarization | Influenza PA Endonuclease | Kᵢ = 0.48 µM | [4] |
Experimental Protocol: Influenza Endonuclease Inhibition Assay
A common method to assess the inhibitory activity of compounds like DPBA on the influenza endonuclease is a fluorescence-based assay.
Workflow for an influenza endonuclease inhibition assay.
Principle: This assay measures the ability of the endonuclease to cleave a fluorescently labeled RNA substrate. In the presence of an inhibitor like DPBA, the cleavage is reduced or prevented, leading to a measurable change in the fluorescence signal.
Detailed Steps:
-
Reagent Preparation: A recombinant form of the influenza virus PA endonuclease is purified. A short RNA oligonucleotide is synthesized and labeled with a fluorescent reporter and a quencher.
-
Reaction Mixture: The endonuclease is pre-incubated with varying concentrations of the inhibitor (DPBA) in a suitable reaction buffer.
-
Initiation: The reaction is initiated by the addition of the fluorescently labeled RNA substrate.
-
Detection: The reaction is monitored in real-time or at a fixed endpoint by measuring the fluorescence. Cleavage of the substrate separates the fluorophore from the quencher, resulting in an increase in fluorescence. The degree of inhibition is proportional to the reduction in the fluorescence signal.
-
Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][6]
4-phenylbutyric Acid (4-PBA): A Multifunctional Molecule
4-phenylbutyric acid is a well-characterized compound with a broader range of biological activities than DPBA. It is known to function as a histone deacetylase (HDAC) inhibitor and a chemical chaperone that alleviates endoplasmic reticulum (ER) stress.[7][8] These activities give it potential therapeutic applications in cancer, genetic disorders, and a variety of other conditions.
Mechanism of Action: HDAC Inhibition and Chemical Chaperone
HDAC Inhibition: 4-PBA inhibits class I and II HDACs, leading to the accumulation of acetylated histones.[9] This epigenetic modification results in a more open chromatin structure, altering the expression of various genes involved in processes like cell cycle arrest, apoptosis, and differentiation in cancer cells.[9][10]
Chemical Chaperone: 4-PBA can also act as a chemical chaperone, facilitating the proper folding of proteins and reducing the accumulation of misfolded proteins in the endoplasmic reticulum.[11] This helps to alleviate ER stress, a condition implicated in numerous diseases, including cystic fibrosis and neurodegenerative disorders.
Dual mechanisms of action of 4-phenylbutyric acid (4-PBA).
Quantitative Data: HDAC Inhibition
| Cell Line | IC₅₀ for HDAC Inhibition | Reference |
| Glioblastoma LN-229 | 1.21 mmol/L | [9] |
| Glioblastoma LN-18 | 1.92 mmol/L | [9] |
Experimental Protocol: HDAC Activity Assay
The inhibitory effect of 4-PBA on HDAC activity can be determined using commercially available colorimetric or fluorometric assay kits.
Workflow for a colorimetric HDAC activity assay.
Principle: This assay quantifies the activity of HDAC enzymes by measuring the deacetylation of a substrate. In the presence of an inhibitor like 4-PBA, the rate of deacetylation is reduced.
Detailed Steps:
-
Substrate Coating: Microplate wells are coated with an acetylated histone HDAC substrate.
-
HDAC Reaction: Nuclear extracts or purified HDAC enzymes are added to the wells along with varying concentrations of 4-PBA. Active HDACs will remove the acetyl groups from the substrate.
-
Detection: A specific antibody that recognizes the deacetylated product is added, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Signal Generation: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product. The intensity of the color is proportional to the amount of deacetylated product, and thus to the HDAC activity.
-
Data Analysis: The absorbance is read using a microplate spectrophotometer, and the IC₅₀ value is determined.[12][13]
Contrasting Biological Effects and Therapeutic Implications
The differing biological activities of DPBA and 4-PBA lead to distinct therapeutic applications.
DPBA's highly specific inhibition of the influenza endonuclease makes it a promising candidate for the development of targeted antiviral therapies. Its narrow spectrum of activity is advantageous in minimizing off-target effects.
4-PBA's broader mechanism of action, encompassing both epigenetic regulation and protein folding, gives it a wider range of potential therapeutic uses. It has been investigated for:
-
Oncology: Inducing apoptosis and cell cycle arrest in cancer cells.[9]
-
Genetic Diseases: As a treatment for urea cycle disorders and in clinical trials for cystic fibrosis.
-
Neurodegenerative Diseases: Its ability to mitigate ER stress is being explored in conditions like Alzheimer's and Parkinson's disease.
-
Antiviral Activity: 4-PBA has also demonstrated antiviral effects against several viruses, including Herpes Simplex Virus type 1 (HSV-1), Japanese Encephalitis Virus (JEV), and Hepatitis C Virus (HCV).[11][14][15] Its antiviral mechanism in these cases is often linked to the reduction of ER stress induced by the viral infection, rather than direct inhibition of a viral enzyme.[14][16]
Conclusion
This compound and 4-phenylbutyric acid, despite their structural similarities, are prime examples of how small molecular changes can lead to vastly different biological functions. DPBA is a specialized tool for combating influenza through direct enzymatic inhibition, while 4-PBA is a versatile agent with the potential to address a wide array of diseases through its modulation of fundamental cellular processes like gene expression and protein folding. This guide highlights the importance of understanding these distinct mechanisms for the targeted development of novel therapeutics. Further research into potential overlapping activities or synergistic effects of these and similar compounds could open new avenues for drug discovery.
References
- 1. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of cap (m7GpppXm)-dependent endonuclease of influenza virus by 4-substituted 2,4-dioxobutanoic acid compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-influenza virus activities of 4-substituted 2,4-dioxobutanoic acid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Influenza Endonuclease Inhibitors Using a Novel Fluorescence Polarization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biophysical and structural study of La Crosse virus endonuclease inhibition for the development of new antiviral options - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-phenylbutyrate exerts stage-specific effects on cardiac differentiation via HDAC inhibition | PLOS One [journals.plos.org]
- 8. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenylbutyrate—a pan-HDAC inhibitor—suppresses proliferation of glioblastoma LN-229 cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin [frontiersin.org]
- 12. epigentek.com [epigentek.com]
- 13. resources.bio-techne.com [resources.bio-techne.com]
- 14. 4-Phenyl-butyric Acid Inhibits Japanese Encephalitis Virus Replication via Inhibiting Endoplasmic Reticulum Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Small Molecule, 4-Phenylbutyric Acid, Suppresses HCV Replication via Epigenetically Induced Hepatic Hepcidin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Polymorphs of 4-oxo-4-phenylbutanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the known polymorphic forms of 4-oxo-4-phenylbutanoic acid, a compound of interest in pharmaceutical research. Understanding the different crystalline structures of an active pharmaceutical ingredient is crucial, as polymorphism can significantly impact key physicochemical properties such as solubility, stability, and bioavailability. This document summarizes the available crystallographic data, synthesis information, and a general experimental workflow for polymorph screening.
Introduction to the Polymorphs of 4-oxo-4-phenylbutanoic Acid
To date, three distinct crystalline polymorphs of 4-oxo-4-phenylbutanoic acid have been identified and characterized in scientific literature. For clarity and ease of reference in this guide, these have been designated as Polymorph A, Polymorph B, and Polymorph C.
-
Polymorph A (VERMAG): This form was one of the first to be identified and its crystal structure is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the reference code VERMAG.[1]
-
Polymorph B (VERMAG01): Also an early discovery, the crystallographic data for this polymorph is available under the CCDC refcode VERMAG01.[1]
-
Polymorph C: A more recently discovered polymorph, characterized in 2018, which exhibits a different crystal packing arrangement compared to Polymorphs A and B.[1]
Comparison of Crystallographic Data
The primary distinction between these polymorphs lies in their crystal lattice structures. A summary of the key crystallographic parameters is presented in the table below.
| Property | Polymorph A (VERMAG) | Polymorph B (VERMAG01) | Polymorph C |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 15.071 | 12.728 | 15.2673 |
| b (Å) | 5.435 | 5.200 | 5.2028 |
| c (Å) | 16.058 | 14.426 | 22.3063 |
| β (º) | 129.57 | 111.33 | 98.0217 |
| **Cell Volume (ų) ** | 1013.91 | Not explicitly stated | 1754.51 |
Data sourced from a 2018 publication by Lysova et al.[1]
Physicochemical Properties
Information regarding the quantitative solubility and stability of each individual polymorph is also limited. Such data is critical for drug development as it directly influences dissolution rates and shelf-life.
Experimental Protocols
Synthesis of 4-oxo-4-phenylbutanoic Acid (General)
The parent compound, 4-oxo-4-phenylbutanoic acid, can be synthesized via a Friedel-Crafts acylation of benzene with succinic anhydride using aluminum chloride as a catalyst.[1]
Crystallization of Polymorphs
The specific polymorphic form obtained is often dependent on the crystallization conditions, particularly the solvent used.
-
Polymorph A (VERMAG): This polymorph has been reportedly obtained by crystallization from methanol .[1]
-
Polymorph B (VERMAG01): This form has been reportedly obtained by crystallization from benzene .[1]
-
Polymorph C: This recently identified polymorph was obtained by slow evaporation from a benzene solution.[1]
A detailed, step-by-step protocol for the crystallization of each polymorph would require further experimental investigation to optimize conditions such as concentration, temperature, and cooling rate.
Experimental Workflow for Polymorph Screening and Characterization
The following diagram illustrates a general workflow for the screening and characterization of polymorphs of a given compound, such as 4-oxo-4-phenylbutanoic acid.
Caption: A general experimental workflow for the synthesis, screening, and characterization of polymorphs.
Logical Relationship of Polymorph Properties
The interplay between the crystalline structure and the physicochemical properties of a polymorph is a critical aspect of pharmaceutical development. The following diagram illustrates this relationship.
Caption: The influence of crystal lattice structure on key physicochemical and biological properties.
Conclusion and Future Directions
This guide provides a summary of the currently available information on the polymorphs of 4-oxo-4-phenylbutanoic acid. While the crystallographic data offers a fundamental understanding of their structural differences, a significant knowledge gap remains concerning their comparative physicochemical properties. For a comprehensive evaluation and selection of the optimal polymorphic form for pharmaceutical development, further experimental investigation is essential. This should include, but is not limited to:
-
Differential Scanning Calorimetry (DSC) to determine the precise melting points and identify any phase transitions.
-
Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Quantitative solubility studies in various pharmaceutically relevant media.
-
Long-term stability studies under different temperature and humidity conditions.
-
Detailed and optimized crystallization protocols for the reproducible generation of each polymorph.
By undertaking these further studies, a more complete picture of the polymorphic landscape of 4-oxo-4-phenylbutanoic acid can be established, enabling informed decisions in the drug development process.
References
Unveiling the Structure-Activity Relationship of 2,4-Dioxo-4-phenylbutanoic Acid Derivatives as Src Kinase Inhibitors
A comparative guide for researchers and drug development professionals on the inhibitory potential of substituted 2,4-dioxo-4-phenylbutanoic acid derivatives against Src kinase. This guide provides a quantitative analysis of structure-activity relationships, detailed experimental methodologies, and visual representations of the underlying biological pathways and experimental workflows.
Substituted this compound derivatives have emerged as a promising class of compounds with potential therapeutic applications, including roles as antiviral and enzyme inhibitory agents.[1] Their ability to chelate metal ions is a key feature of their mechanism of action against certain enzymes.[1] This guide focuses on the structure-activity relationship (SAR) of ethyl 2,4-dioxo-4-arylbutanoate derivatives as inhibitors of Src kinase, a non-receptor tyrosine kinase implicated in cancer progression.[2] Overexpression or mutation of Src kinase is linked to tumor growth and metastasis in various cancers, making it a critical target for anti-cancer drug development.[2]
Quantitative Structure-Activity Relationship (SAR) Analysis
The inhibitory activity of a series of synthesized ethyl 2,4-dioxo-4-arylbutanoate derivatives against Src kinase was evaluated, with the results presented in terms of their half-maximal inhibitory concentration (IC50). The data reveals that the nature and position of the substituent on the phenyl ring significantly influence the inhibitory potency.
| Compound | Substituent (R) | IC50 (µM)[2] |
| 3a | 4-Cl | 65.3 |
| 3b | 4-Br | 90.3 |
| 3c | 4-Me | 75.1 |
| 3d | 2,4-di-Cl | 82.4 |
| 3e | 3-NO2 | 60.2 |
| 3f | 3-Me | 48.3 |
Among the tested compounds, the derivative with a 3-methyl substituent on the aromatic ring (compound 3f) exhibited the most potent inhibitory activity with an IC50 value of 48.3 µM.[2] In contrast, the 4-bromo substituted derivative (compound 3b) showed the lowest activity.[2] Interestingly, the 3-nitro substituted compound (3e) also demonstrated significant activity, suggesting that electronic effects play a crucial role in the interaction with the enzyme. The activity of the 4-chloro derivative (3a) was found to be higher than that of the 2,4-dichloro (3d) and 4-fluoro substituted compounds.[2]
Experimental Protocols
Synthesis of Ethyl 2,4-dioxo-4-arylbutanoate Derivatives
The synthesis of ethyl 2,4-dioxo-4-arylbutanoate derivatives is achieved through the reaction of appropriately substituted acetophenone derivatives with diethyl oxalate in the presence of sodium ethoxide in dried ethanol.[2]
General Procedure:
-
Sodium ethoxide is prepared by reacting sodium metal with absolute ethanol.
-
A solution of the substituted acetophenone in diethyl ether is added dropwise to a solution of diethyl oxalate in diethyl ether at a low temperature.
-
The reaction mixture is stirred for several hours at room temperature.
-
The resulting sodium salt of the ethyl 2,4-dioxo-4-arylbutanoate is filtered and washed with diethyl ether.
-
The salt is then acidified with a dilute acid (e.g., HCl) to yield the final product.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).
Src Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against Src kinase can be determined using a variety of methods. A common non-radioactive method is an ELISA-based assay.
ELISA-based Src Kinase Inhibition Assay Protocol:
-
Coating: A 96-well microtiter plate is coated with a Src-specific substrate, such as poly(Glu, Tyr) 4:1.
-
Enzyme and Inhibitor Incubation: Recombinant Src kinase is pre-incubated with varying concentrations of the test compounds (dissolved in DMSO) in the assay buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA).
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP to the wells. The plate is then incubated at 30°C for a specified period (e.g., 60 minutes) to allow for substrate phosphorylation.
-
Detection: After incubation, the plate is washed to remove unreacted ATP and enzyme. A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is added to the wells and incubated to bind to the phosphorylated substrate.
-
Signal Generation: Following another washing step, a colorimetric HRP substrate (e.g., TMB) is added. The HRP catalyzes the conversion of the substrate, leading to a color change.
-
Measurement: The reaction is stopped with an acidic solution, and the absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the control wells (with and without enzyme). The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizing Biological and Experimental Processes
To better understand the context and methodology of this research, the following diagrams illustrate the Src kinase signaling pathway and a general workflow for the synthesis and evaluation of these potential inhibitors.
Caption: Simplified Src kinase signaling pathway and its downstream effects.
Caption: Experimental workflow for inhibitor synthesis and evaluation.
References
A Comparative Analysis of Antiviral Mechanisms: 2,4-Dioxo-4-phenylbutanoic Acid and Key Antiviral Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanism of action of 2,4-Dioxo-4-phenylbutanoic acid with other established antiviral drugs, including neuraminidase inhibitors, protease inhibitors, and integrase inhibitors. The information presented is supported by experimental data and detailed methodologies to assist in research and drug development efforts.
Executive Summary
Antiviral drug development is a cornerstone of modern medicine, continually seeking novel compounds and mechanisms to combat viral infections. This compound and its derivatives have emerged as a promising class of antivirals with a distinct mechanism of action. This guide benchmarks its activity against three major classes of antiviral drugs, providing a comprehensive overview of their respective targets, efficacies, and underlying molecular interactions.
Mechanism of Action: A Head-to-Head Comparison
The antiviral strategy of this compound and its analogues centers on the inhibition of the cap-dependent endonuclease of the influenza virus transcriptase complex. This enzyme is crucial for the virus's ability to "snatch" the 5' cap structures from host cell messenger RNAs (mRNAs) to initiate the transcription of its own viral mRNAs. By blocking this process, these compounds effectively halt viral replication.
In contrast, other major antiviral classes target different stages of the viral life cycle:
-
Neuraminidase Inhibitors (e.g., Oseltamivir): These agents prevent the release of new virus particles from infected cells by inhibiting the viral neuraminidase enzyme, which is responsible for cleaving sialic acid residues that anchor the newly formed virions to the cell surface.[1][2]
-
Protease Inhibitors (e.g., Darunavir): These drugs target the viral protease, an enzyme essential for cleaving large viral polyproteins into smaller, functional proteins required for the assembly of new, infectious virus particles.[3][4]
-
Integrase Inhibitors (e.g., Raltegravir): This class of antivirals blocks the action of the integrase enzyme, which is responsible for inserting the viral DNA into the host cell's genome, a critical step for the replication of retroviruses like HIV.[5][6]
Comparative Efficacy: A Quantitative Overview
The following tables summarize the in vitro efficacy of this compound derivatives and the comparator antiviral drugs against their respective target viruses. The 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values are presented to provide a quantitative basis for comparison.
Table 1: In Vitro Efficacy of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives against Influenza Virus
| Compound | Assay Type | IC50 (µM) | Reference |
| 4-Aryl-2,4-dioxobutanoic acid derivative | In vitro transcription | 0.32 - 0.54 | [7] |
| 4-Aryl-2,4-dioxobutanoic acid derivative | Yield Reduction Assay | 0.18 - 0.71 | [7] |
Table 2: In Vitro Efficacy of Neuraminidase Inhibitors against Influenza Virus
| Compound | Virus Strain | IC50 (nM) | Reference |
| Oseltamivir | Influenza A/H1N1 | 0.92 - 2.5 | [2][8] |
| Oseltamivir | Influenza A/H3N2 | 0.67 | [8] |
| Oseltamivir | Influenza B | 13 - 60 | [2][8] |
| Zanamivir | Influenza A/H1N1 | 0.92 | [8] |
| Zanamivir | Influenza A/H3N2 | 2.28 | [8] |
| Zanamivir | Influenza B | 4.19 | [8] |
Table 3: In Vitro Efficacy of Protease Inhibitors against HIV-1
| Compound | Assay Type | EC50 (nM) | Reference |
| Darunavir | Wild-type HIV-1 | 1 - 5 | [2] |
| Darunavir | PI-resistant HIV-1 | Varies (potent) | [2] |
| Saquinavir | MT4 cells | 37.7 | [9] |
| Lopinavir | Wild-type HIV-1 | ~17 | [9] |
Table 4: In Vitro Efficacy of Integrase Inhibitors against HIV-1
| Compound | Assay Type | IC50 (nM) | Reference |
| Raltegravir | Purified HIV-1 integrase | 2 - 7 | [3] |
| Raltegravir | Clinical isolates | 2.2 - 5.3 ng/mL | [1] |
| Dolutegravir | Wild-type isolates | 1.07 | [10] |
| Elvitegravir | Clinical isolates | 0.04 - 0.6 ng/mL | [1] |
| Bictegravir | Clinical isolates | 0.2 ng/mL | [1] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and the experimental procedures used to evaluate these antivirals, the following diagrams have been generated using Graphviz.
Mechanism of Action Diagrams
References
- 1. HIV-1 Integrase Inhibitors: A Comparative Review of Efficacy and Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Resilience to Resistance of HIV-1 Protease Inhibitors: Profile of Darunavir - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io:443]
- 5. pblassaysci.com [pblassaysci.com]
- 6. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. Effect of Raltegravir Resistance Mutations in HIV-1 Integrase on Viral Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of influenza viruses to zanamivir and oseltamivir: a study performed on viruses circulating in France prior to the introduction of neuraminidase inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Measuring Influenza Neuraminidase Inhibition Antibody Titers by Enzyme-linked Lectin Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Activity of the Integrase Inhibitor Dolutegravir Against HIV-1 Variants Isolated From Raltegravir-Treated Adults - PMC [pmc.ncbi.nlm.nih.gov]
validation of an analytical method for 2,4-Dioxo-4-phenylbutanoic acid quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantification of 2,4-Dioxo-4-phenylbutanoic acid, a compound of interest in pharmaceutical research, particularly as an inhibitor of the influenza virus endonuclease.[1] This document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with alternative techniques, offering detailed experimental protocols and supporting data to aid in the selection of the most suitable method for specific research needs.
Primary Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the recommended method for the quantification of this compound due to its high specificity, sensitivity, and robustness. The proposed method is based on established protocols for structurally similar compounds and is expected to provide reliable and accurate results.
Experimental Protocol: RP-HPLC
1. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Autosampler
-
Data acquisition and processing software
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)
-
This compound reference standard
3. Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with a small percentage of acid (e.g., 0.1% phosphoric acid) to ensure good peak shape. A typical starting point would be a 50:50 (v/v) mixture.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: Determined by UV-Vis scan of the analyte (a wavelength around 254 nm is a common starting point for phenyl-containing compounds).
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and dilute as necessary to fall within the calibration range.
Method Validation Parameters (Expected Performance)
The following table summarizes the expected validation parameters for the proposed RP-HPLC method, based on data from analogous compounds.
| Parameter | Expected Value |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.3 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (% RSD) | < 2% |
| Specificity | No interference from common excipients or degradation products |
Alternative Analytical Methods
While RP-HPLC is the primary recommendation, other techniques can be employed for the quantification of this compound, each with its own advantages and limitations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, particularly for complex matrices. However, it often requires derivatization for non-volatile compounds like this compound to increase their volatility.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Capillary column suitable for polar compounds (e.g., DB-5ms)
-
Autosampler
2. Derivatization:
-
React the sample with a derivatizing agent (e.g., BSTFA with 1% TMCS) to convert the carboxylic acid and ketone groups to more volatile silyl esters and enol ethers.
3. Chromatographic and Mass Spectrometric Conditions:
-
Injector Temperature: 250°C
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280°C) to ensure separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Ionization Mode: Electron Ionization (EI)
-
Mass Analyzer: Quadrupole or Ion Trap
-
Detection Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.
| Feature | RP-HPLC | GC-MS |
| Sample Preparation | Simpler, direct injection | More complex, requires derivatization |
| Sensitivity | High | Very High |
| Specificity | High | Very High (with mass spectral data) |
| Throughput | High | Lower (due to longer run times and sample prep) |
| Cost | Lower | Higher |
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simpler and more accessible technique but is less specific than chromatographic methods. It is suitable for the quantification of pure samples or in simple matrices where interfering substances are absent.
1. Instrumentation:
-
UV-Vis spectrophotometer
2. Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in a suitable solvent (e.g., methanol or the mobile phase used in HPLC).
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of the standard solutions at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine its concentration from the calibration curve.
| Feature | RP-HPLC | UV-Vis Spectrophotometry |
| Specificity | High | Low (susceptible to interference) |
| Sensitivity | High | Moderate |
| Sample Matrix | Suitable for complex mixtures | Best for pure substances or simple mixtures |
| Cost | Higher | Lower |
| Ease of Use | Requires expertise | Simpler to operate |
Visualizations
Workflow for Analytical Method Validation
References
Safety Operating Guide
Proper Disposal of 2,4-Dioxo-4-phenylbutanoic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and maintaining regulatory compliance. This guide provides a detailed protocol for the proper disposal of 2,4-Dioxo-4-phenylbutanoic acid, a compound recognized as a skin, eye, and respiratory irritant. Adherence to these procedures is essential for minimizing risks and preventing environmental contamination.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure. The immediate safety protocols for handling this compound are summarized below.
| Equipment/Action | Specification | Purpose |
| Eye Protection | Chemical safety goggles or glasses | To prevent eye irritation from dust or splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin irritation upon contact. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or fume hood | To prevent respiratory tract irritation from dust. |
| Spill Response | Absorbent, non-combustible material (e.g., sand, earth) | To contain and clean up any accidental spills. |
In the event of a spill, solid this compound should be carefully swept up to avoid dust generation and placed into a suitable, labeled container for disposal.
Step-by-Step Disposal Protocol
The disposal of this compound should be approached systematically, with a primary emphasis on waste segregation and adherence to local and institutional regulations. The following steps provide a comprehensive operational plan for its disposal.
Step 1: Waste Characterization and Segregation
Properly classify the waste. This compound is a non-halogenated, acidic organic solid. It should be collected in a designated waste container labeled "non-halogenated solid organic waste" or a similar classification as required by your institution's waste management program.
-
Do not mix with halogenated solvents, strong oxidizing agents, or incompatible materials.
-
Ensure the waste container is clearly labeled with the full chemical name: "this compound".
Step 2: Collection and Storage of Solid Waste
Collect the solid waste in a chemically compatible and properly sealed container. Store the container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible chemicals.
Step 3: Evaluation of In-Lab Neutralization (for small quantities)
For very small quantities, neutralization of the acidic functional group may be a viable pre-treatment step before disposal, contingent on local regulations permitting such procedures. This should only be performed by personnel experienced with chemical neutralization.
Experimental Protocol for Neutralization:
-
Preparation: In a chemical fume hood, prepare a dilute solution of a weak base, such as 5% sodium bicarbonate (NaHCO₃) in water. Prepare a separate, dilute aqueous solution of the this compound waste.
-
Neutralization: Slowly and with constant stirring, add the acidic solution to the basic solution. Be cautious of potential effervescence (release of CO₂ gas).
-
pH Monitoring: Use pH indicator strips or a calibrated pH meter to monitor the pH of the resulting solution. Continue adding the acidic solution until the pH of the basic solution is neutralized (typically between 6.0 and 8.0).
-
Final Disposal of Neutralized Solution: Before any sewer disposal, it is mandatory to consult your institution's environmental health and safety (EHS) office and local regulations. Some jurisdictions prohibit the drain disposal of any organic compounds, regardless of neutralization. If permitted, flush the neutralized solution down the drain with a large excess of water (at least 20 parts water to 1 part solution).
Step 4: Professional Waste Disposal
For larger quantities or when in-lab treatment is not permissible or feasible, the primary and recommended method of disposal is through a licensed hazardous waste disposal company.
-
Containerization: Ensure the waste is in a securely sealed and accurately labeled container.
-
Documentation: Complete all necessary hazardous waste manifests or internal tracking forms as required by your institution.
-
Collection: Arrange for pickup by your institution's EHS department or a contracted professional waste management service. These services will typically handle the final disposal through methods such as incineration at an approved facility.
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the appropriate disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
